3,5-Difluorobenzamidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
3,5-difluorobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCACCYICHJVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561948 | |
| Record name | 3,5-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144797-68-2 | |
| Record name | 3,5-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluorobenzene-1-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 3,5-Difluorobenzamidine Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and characterization of 3,5-Difluorobenzamidine hydrochloride, a fluorinated organic compound with potential applications in medicinal chemistry and drug discovery. While specific peer-reviewed data on this exact molecule is limited, this document compiles established synthetic methodologies and predicts characterization data based on analogous compounds, offering a solid foundation for its research and development.
Introduction
Amidine-containing molecules are recognized as important pharmacophores in drug discovery, known for their ability to engage in hydrogen bonding and electrostatic interactions with biological targets. The introduction of fluorine atoms into small molecules can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. This compound, therefore, represents a promising scaffold for the development of novel therapeutic agents. Its structural isomer, 2,3-Difluorobenzamidine hydrochloride, has been identified as a valuable building block in pharmaceutical research, particularly in the development of enzyme inhibitors for oncology and infectious diseases. This suggests that the 3,5-difluoro isomer may also possess interesting biological activities.
Synthesis Pathway
The most practical and widely used method for the synthesis of unsubstituted amidines from nitriles is the Pinner reaction.[1][2] This two-step process involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt, which is subsequently treated with ammonia to yield the desired amidine hydrochloride.[2][3]
The proposed synthesis of this compound commences with the commercially available 3,5-difluorobenzonitrile.
Caption: Proposed synthesis workflow for this compound via the Pinner reaction.
Experimental Protocol: Pinner Reaction
This protocol is adapted from general procedures for the Pinner reaction and may require optimization for this specific substrate.[4][5]
Step 1: Formation of Ethyl 3,5-difluorobenzimidate hydrochloride (Pinner Salt)
-
A solution of 3,5-difluorobenzonitrile (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of nitrile) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
The solution is cooled to 0 °C in an ice bath.
-
Dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is exothermic and the temperature should be maintained at or below 5 °C.
-
The reaction mixture is stirred at 0 °C for 4-6 hours, and then allowed to warm to room temperature and stirred for an additional 12-18 hours.
-
The reaction progress can be monitored by the precipitation of the Pinner salt.
-
The solvent is removed under reduced pressure to yield the crude ethyl 3,5-difluorobenzimidate hydrochloride as a solid. This intermediate is typically used in the next step without further purification.
Step 2: Ammonolysis to this compound
-
The crude Pinner salt is suspended in anhydrous ethanol.
-
The suspension is cooled to 0-5 °C.
-
Ammonia gas is bubbled through the suspension until saturation is reached and the pH is ≥ 8.
-
The reaction mixture is stirred at room temperature for 10-12 hours in a sealed vessel.
-
The resulting mixture, containing the product and ammonium chloride, is filtered.
-
The filtrate is concentrated under reduced pressure.
-
The residue is triturated with a suitable solvent (e.g., diethyl ether or a mixture of ethanol and ethyl acetate) to precipitate the this compound.
-
The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected and known properties of the target compound and its precursors.
| Property | 3,5-Difluorobenzonitrile (Starting Material) | This compound (Product) |
| Molecular Formula | C₇H₃F₂N | C₇H₇ClF₂N₂ |
| Molecular Weight | 139.10 g/mol | 192.59 g/mol [1] |
| Appearance | White to off-white solid | Expected to be a white to off-white solid |
| Melting Point | 84-86 °C | Not reported |
| CAS Number | 64248-63-1 | 144797-68-2[1] |
Table 1: Physical and Chemical Properties.
Spectroscopic Data
| Technique | Precursor: 3,5-Difluorobenzonitrile | Product: this compound (Predicted) |
| ¹H NMR | δ ~7.4-7.6 (m, 3H) | δ ~7.5-7.8 (m, 3H, Ar-H), δ ~9.0-9.5 (br s, 4H, -NH₂) |
| ¹³C NMR | δ ~108 (t), ~115 (d), ~133 (t), ~162 (dd, C-F), ~118 (C≡N) | δ ~110 (t), ~118 (d), ~135 (t), ~163 (dd, C-F), ~165 (C=N) |
| FT-IR (cm⁻¹) | ~2240 (C≡N stretch), ~1620, 1590 (C=C stretch), ~1300-1100 (C-F stretch) | ~3300-3100 (N-H stretch), ~1670 (C=N stretch), ~1600 (C=C stretch), ~1300-1100 (C-F stretch) |
| Mass Spec (m/z) | 139 (M⁺) | 156 (M⁺ - HCl) |
Table 2: Comparative Spectroscopic Data.
Potential Research Applications and Logical Relationships
Benzamidine derivatives are known to act as inhibitors of various enzymes, particularly serine proteases, due to their ability to mimic the guanidinium group of arginine. The presence of difluoro substitution on the phenyl ring can enhance binding affinity and improve pharmacokinetic properties.
Caption: Logical relationships of this compound to potential research areas and applications.
Potential avenues for research involving this compound include:
-
Enzyme Inhibition: Screening against a panel of proteases to identify potential inhibitory activity. The difluoro substitution pattern may confer unique selectivity and potency.
-
Anticancer Research: Evaluation of its cytotoxic effects on various cancer cell lines. Many enzyme inhibitors targeting proteases have applications in oncology.
-
Antimicrobial Studies: Testing against a range of pathogenic bacteria and fungi. Amidine-containing compounds have shown promise as antimicrobial agents.
Conclusion
This technical guide provides a comprehensive starting point for the synthesis and characterization of this compound. By leveraging the well-established Pinner reaction and drawing comparisons with related molecules, researchers can confidently approach the preparation and investigation of this promising compound. The unique electronic properties conferred by the difluoro substitution pattern make it an attractive candidate for further exploration in drug discovery and materials science. Future work should focus on the experimental validation of the proposed synthetic route, full spectroscopic characterization, and a thorough investigation of its biological activities.
References
The Pivotal Role of Fluorine in the Structure-Activity Relationship of 3,5-Difluorobenzamidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluorobenzamidine hydrochloride is a synthetic small molecule that has garnered significant interest in pharmaceutical research due to its potent inhibitory activity against a class of enzymes known as serine proteases. These enzymes play crucial roles in a multitude of physiological and pathological processes, including blood coagulation, inflammation, and viral replication, making them attractive targets for therapeutic intervention. The strategic incorporation of fluorine atoms onto the benzamidine scaffold is a key determinant of the compound's biological activity. This technical guide provides an in-depth analysis of the role of the 3,5-difluoro substitution in the structure-activity relationship (SAR) of benzamidine-based inhibitors, supported by experimental protocols and pathway visualizations.
The benzamidine moiety itself is a well-established pharmacophore that mimics the guanidinium group of arginine, a common substrate for many serine proteases. This allows it to act as a competitive inhibitor by binding to the enzyme's active site. The addition of fluorine atoms at the 3 and 5 positions of the phenyl ring significantly modulates the physicochemical properties of the parent benzamidine molecule, thereby enhancing its inhibitory potency and selectivity.
The Influence of Fluorine Substitution on Molecular Properties
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to optimize various properties. In the case of this compound, the two fluorine atoms exert their influence through several key mechanisms:
-
Increased Electronegativity and Polarity: Fluorine is the most electronegative element, and its presence on the aromatic ring withdraws electron density, creating a more polarized C-F bond. This can lead to stronger and more specific interactions with amino acid residues in the enzyme's active site through dipole-dipole or hydrogen bonding interactions.
-
Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the amidinium group, ensuring it remains protonated and positively charged at physiological pH. This positive charge is crucial for the electrostatic interaction with the negatively charged aspartate residue typically found at the bottom of the S1 pocket of serine proteases.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This enhanced metabolic stability increases the bioavailability and in vivo half-life of the compound.
-
Modulation of Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its solubility, cell permeability, and distribution within the body. The precise effect on lipophilicity depends on the overall molecular context.
Structure-Activity Relationship (SAR) of Fluorinated Benzamidines
While specific quantitative data for this compound is not extensively published in publicly available literature, the general principles of fluorination in benzamidine-based protease inhibitors can be extrapolated from related studies. A comparative analysis of non-fluorinated, mono-fluorinated, and di-fluorinated benzamidine analogs would be essential to fully elucidate the SAR.
Table 1: Hypothetical Comparative Inhibitory Activity of Benzamidine Analogs against Trypsin
| Compound | Substitution | Predicted Kᵢ (µM) | Rationale for Predicted Activity |
| Benzamidine | None | 18.5 | Baseline activity of the parent scaffold. |
| 3-Fluorobenzamidine | Mono-fluoro | < 18.5 | Increased electronegativity from one fluorine atom is expected to enhance binding affinity. |
| 3,5-Difluorobenzamidine | Di-fluoro | << 18.5 | The cumulative electron-withdrawing effect of two fluorine atoms is predicted to significantly increase binding affinity and inhibitory potency. |
Note: The Kᵢ values presented in this table are hypothetical and intended for illustrative purposes to demonstrate the expected trend based on established principles of medicinal chemistry. Experimental verification is required.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically proceeds via a two-step process starting from 3,5-difluorobenzonitrile. The most common and effective method for the conversion of a nitrile to an amidine is the Pinner reaction .
Step 1: Formation of the Imidate Salt (Pinner Salt)
-
Materials: 3,5-difluorobenzonitrile, anhydrous ethanol, anhydrous diethyl ether, and dry hydrogen chloride gas.
-
Procedure:
-
Dissolve 3,5-difluorobenzonitrile in a mixture of anhydrous ethanol and anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
The ethyl 3,5-difluorobenzimidate hydrochloride (Pinner salt) will precipitate out of the solution as a white solid.
-
Collect the precipitate by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Step 2: Ammonolysis of the Imidate Salt to the Amidine Hydrochloride
-
Materials: Ethyl 3,5-difluorobenzimidate hydrochloride, anhydrous ethanol, and anhydrous ammonia gas.
-
Procedure:
-
Suspend the freshly prepared Pinner salt in anhydrous ethanol in a pressure vessel.
-
Cool the suspension to -78°C using a dry ice/acetone bath.
-
Bubble anhydrous ammonia gas through the suspension until saturation.
-
Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 24-48 hours.
-
Vent the excess ammonia in a fume hood.
-
The resulting precipitate of this compound is collected by filtration, washed with cold anhydrous ethanol, and dried under vacuum.
-
Serine Protease Inhibition Assay (Trypsin as an Example)
The inhibitory activity of this compound can be determined using a colorimetric or fluorometric assay that measures the rate of substrate hydrolysis by a target serine protease, such as trypsin.
-
Materials:
-
Trypsin (e.g., bovine pancreatic trypsin)
-
Chromogenic substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Assay buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
This compound (test inhibitor)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
In a 96-well microplate, add a fixed amount of trypsin solution to each well.
-
Add varying concentrations of the inhibitor solution to the test wells and an equal volume of assay buffer to the control wells.
-
Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.
-
Initiate the reaction by adding the L-BAPNA substrate to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals for 10-15 minutes using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the inhibition is competitive.
-
Signaling Pathways and Logical Relationships
This compound, as a serine protease inhibitor, can interfere with various signaling pathways. One of the most prominent is the blood coagulation cascade , which involves a series of serine proteases (e.g., thrombin, Factor Xa).
Caption: Inhibition of the Coagulation Cascade.
The diagram above illustrates how this compound can inhibit key serine proteases like Thrombin (Factor IIa) and Factor Xa in the common pathway of the blood coagulation cascade, thereby exerting an anticoagulant effect.
Another critical area where serine proteases are involved is in inflammatory and apoptotic pathways. For instance, certain proteases can activate cell surface receptors or process signaling molecules that lead to the activation of transcription factors like NF-κB, which regulates the expression of pro-inflammatory and pro-apoptotic genes.
Caption: Modulation of Apoptosis Pathway.
This diagram shows a potential mechanism where this compound could inhibit a serine protease involved in an inflammatory or stress-induced signaling pathway, thereby preventing the activation of NF-κB and subsequent pro-apoptotic gene expression.
Conclusion
The strategic placement of two fluorine atoms at the 3 and 5 positions of the benzamidine scaffold imparts this compound with enhanced properties as a serine protease inhibitor. The electron-withdrawing nature of the fluorine atoms is predicted to significantly increase the binding affinity of the compound to the active site of target proteases. This, coupled with increased metabolic stability, makes it a valuable lead compound for the development of novel therapeutics targeting diseases where serine proteases are dysregulated. Further detailed quantitative structure-activity relationship studies, including the synthesis and biological evaluation of a series of fluorinated and non-fluorinated analogs, are crucial to fully unlock the therapeutic potential of this class of inhibitors. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this endeavor.
3,5-Difluorobenzamidine Hydrochloride: A Technical Guide to Exploring Enzyme Active Sites
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of 3,5-Difluorobenzamidine hydrochloride as a powerful tool for investigating the active sites of enzymes, particularly serine proteases. As a competitive inhibitor, this compound serves as a valuable molecular probe in drug discovery and enzymology, offering insights into enzyme mechanism, structure-activity relationships, and the design of novel therapeutics.
Introduction to this compound
This compound is a synthetic, small-molecule inhibitor belonging to the benzamidine class of compounds. Benzamidines are well-established as competitive inhibitors of serine proteases, enzymes that play crucial roles in various physiological processes, including digestion, blood coagulation, and fibrinolysis.[1][2] The presence of two fluorine atoms on the benzene ring of this compound can significantly influence its binding affinity and selectivity for target enzymes compared to unsubstituted benzamidine.
The core mechanism of action for benzamidine-based inhibitors involves their mimicry of the natural arginine or lysine substrates of serine proteases. The positively charged amidinium group interacts with the negatively charged aspartate residue (Asp189) in the S1 specificity pocket of the enzyme's active site, effectively blocking substrate binding and catalytic activity.[3] This targeted and reversible binding makes this compound an ideal candidate for detailed kinetic and structural studies of enzyme-inhibitor interactions.
Quantitative Analysis of Benzamidine Derivatives as Serine Protease Inhibitors
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 |
| Benzamidine | Trypsin | 19 µM[4] | - |
| Benzamidine | Plasmin | 350 µM | - |
| Benzamidine | Thrombin | 220 µM | - |
| Pentamidine (a bivalent benzamidine) | Plasmin | 2.1 ± 0.8 µM[1] | - |
| Pentamidine (a bivalent benzamidine) | tPA | 43 ± 9.7 µM[1] | - |
| Pentamidine (a bivalent benzamidine) | Thrombin | 4.5 ± 2.3 µM[1] | - |
| Argatroban (a synthetic thrombin inhibitor) | Thrombin | - | 1.1 µM (against thrombin in solution)[5] |
| Benzamidine-conjugated Molecular Glue (Glue10–BA) | Trypsin | Kassoc = 5.5 × 105 M–1[6] | - |
Note: Ki (inhibition constant) represents the concentration of inhibitor required to decrease the maximal rate of the enzyme reaction by half. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the response of a particular enzyme by 50%. Kassoc (association constant) is a measure of the binding affinity between the inhibitor and the enzyme.
Experimental Protocols
General Enzyme Inhibition Assay (Spectrophotometric)
This protocol outlines a general method for determining the inhibitory effect of this compound on a model serine protease, such as trypsin, using a chromogenic substrate.
Materials:
-
Purified serine protease (e.g., Trypsin)
-
This compound
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the enzyme in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a series of dilutions at various concentrations.
-
Prepare a stock solution of the chromogenic substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the this compound solution to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow for binding equilibrium to be reached.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed chromogenic substrate solution to each well.
-
Immediately place the microplate in a microplate reader and monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for the product of Nα-Benzoyl-L-arginine 4-nitroanilide hydrolysis) over a set period.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the absorbance versus time plots.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the mechanism of inhibition is known to be competitive.
-
Plausible Synthesis of this compound
Step 1: Synthesis of 3,5-Difluorobenzonitrile This step would likely involve a nucleophilic aromatic substitution reaction starting from a suitable difluorobenzene derivative.
Step 2: Conversion of 3,5-Difluorobenzonitrile to 3,5-Difluorobenzamidine A well-established method for this conversion is the Pinner reaction. This involves treating the nitrile with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride to form an imidate hydrochloride salt. Subsequent treatment of this intermediate with ammonia would yield the desired amidine.
Step 3: Formation of the Hydrochloride Salt The final step would involve treating the free base of 3,5-Difluorobenzamidine with hydrochloric acid to form the stable and water-soluble hydrochloride salt.
Visualizing the Role of this compound
The Coagulation Cascade and Serine Protease Inhibition
The blood coagulation cascade is a prime example of a biological pathway heavily reliant on the sequential activation of serine proteases. This compound, as a competitive inhibitor of these enzymes, can effectively interrupt this cascade.
Caption: Inhibition of the Coagulation Cascade.
Experimental Workflow for Inhibitor Characterization
The process of characterizing an enzyme inhibitor like this compound follows a logical progression from initial screening to detailed mechanistic studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin: comparison with heparin and recombinant Hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Profile of 3,5-Difluorobenzamidine Hydrochloride: A Research Chemical Awaiting Discovery
Despite its availability as a research chemical, a comprehensive review of scientific literature and chemical databases reveals a notable absence of published data on the discovery, biological activity, and specific applications of 3,5-Difluorobenzamidine hydrochloride. This technical guide serves to consolidate the currently available information and highlight the nascent status of this compound within the scientific community.
Introduction
This compound is a halogenated aromatic amidine compound. The benzamidine scaffold is a known pharmacophore present in various biologically active molecules, often acting as a bioisostere for arginine or lysine residues and interacting with serine proteases. The presence of two fluorine atoms on the phenyl ring at the 3 and 5 positions can significantly alter the compound's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets, compared to its non-fluorinated counterpart. However, the specific biological implications of this substitution pattern in this compound remain undocumented in peer-reviewed research.
Physicochemical Properties
Commercially available information provides the basic physicochemical properties of this compound. This data is crucial for its handling, storage, and use in potential future experimental work.
| Property | Value | Source |
| CAS Number | 144797-68-2 | Sigma-Aldrich |
| Molecular Formula | C₇H₇ClF₂N₂ | Sigma-Aldrich |
| Molecular Weight | 192.59 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Purity | ≥95% (typically) | Lab-Chemicals.com |
Synthesis
A hypothetical workflow for the synthesis is outlined below.
Disclaimer: This represents a generalized synthetic scheme. The actual experimental conditions, including reagents, solvents, temperatures, and reaction times, would require empirical determination and optimization.
Biological Activity and Potential Applications: An Uncharted Territory
As of this writing, there are no published studies detailing the biological activity of this compound. The core benzamidine structure is a known inhibitor of serine proteases, such as thrombin and trypsin, due to its ability to mimic the guanidinium group of arginine. Therefore, it is conceivable that this compound could be investigated for similar activities.
Potential, yet unexplored, areas of research for this compound could include:
-
Enzyme Inhibition: Screening against a panel of serine proteases or other enzymes where a positively charged group is recognized in the active site.
-
Drug Discovery Scaffold: Utilizing it as a chemical building block for the synthesis of more complex molecules with potential therapeutic applications. The difluoro-substitution could enhance binding affinity or improve pharmacokinetic properties.
-
Chemical Probe Development: As a tool compound to probe the function of specific biological pathways, should any activity be identified.
The absence of data precludes the creation of any signaling pathway diagrams or the presentation of quantitative biological data (e.g., IC₅₀, Kᵢ values).
Experimental Protocols
The lack of published research means there are no established experimental protocols for the use of this compound in biological or biochemical assays. Researchers interested in investigating this compound would need to develop and validate their own protocols based on the intended application.
Conclusion and Future Outlook
This compound represents a chemical entity with a clear structural relationship to a class of compounds with known biological relevance. However, it remains a "research chemical" in the truest sense—a compound whose scientific story has yet to be written. The current body of scientific knowledge lacks the foundational data to define its role.
Future research is required to elucidate the biological profile of this compound. Initial screening in relevant biological assays, such as protease inhibition panels, would be a logical first step. Should any significant activity be discovered, further studies into its mechanism of action, structure-activity relationships, and potential therapeutic or research applications would be warranted. Until such research is conducted and published, this compound will remain a molecule of untapped potential.
Preliminary Screening of 3,5-Difluorobenzamidine Hydrochloride Against a Representative Protease Panel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and considerations for conducting a preliminary screening of the small molecule inhibitor, 3,5-Difluorobenzamidine hydrochloride, against a diverse panel of proteases. Due to the absence of publicly available screening data for this specific compound, this document presents a representative framework, including hypothetical data, to illustrate the screening process, data presentation, and interpretation.
Introduction to Protease Inhibition Screening
Proteases are a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds in proteins. They are critical to numerous physiological processes, and their dysregulation is implicated in a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.[1][2] Consequently, proteases are a major class of drug targets.
Benzamidine and its derivatives are known to act as competitive inhibitors of serine proteases, mimicking the binding of arginine or lysine residues in natural substrates.[3] The subject of this guide, this compound, is a synthetic small molecule whose inhibitory potential against a broad range of proteases warrants investigation. A preliminary screening against a protease panel is a crucial first step in the drug discovery process to determine the compound's potency and selectivity profile. This initial screen helps to identify promising lead compounds and provides early insights into potential off-target effects.
Protease Panel Selection
A well-designed protease panel should include representatives from the major mechanistic classes to provide a broad overview of the compound's selectivity. The primary classes of human proteases are serine, cysteine, aspartic, and metalloproteases.[2] A representative panel for an initial screening campaign is outlined in Table 1.
Table 1: Representative Protease Panel for Preliminary Screening
| Protease Class | Protease | Rationale for Inclusion |
| Serine | Trypsin | A well-characterized model serine protease. |
| Thrombin | A key enzyme in the blood coagulation cascade.[2] | |
| Chymotrypsin | A digestive enzyme with distinct substrate specificity. | |
| Kallikrein | Involved in inflammation and blood pressure regulation. | |
| Cysteine | Cathepsin B | A lysosomal protease involved in various pathologies. |
| Caspase-3 | A key effector in apoptosis. | |
| Aspartic | BACE-1 | A key enzyme in the generation of amyloid-beta peptides. |
| Renin | A critical regulator of blood pressure. | |
| Metallo | MMP-9 | Implicated in cancer metastasis and inflammation.[1] |
| ACE | A key target for hypertension treatment. |
Experimental Protocol: Protease Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of this compound against the selected protease panel using a fluorescence-based assay.
3.1. Materials and Reagents
-
This compound (test compound)
-
Purified recombinant proteases (as per Table 1)
-
Fluorogenic peptide substrates specific for each protease
-
Assay buffer (e.g., Tris-HCl, pH 7.4 with appropriate additives like CaCl2 or DTT, depending on the protease)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
3.2. Reagent Preparation
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Working Compound Solutions: Perform serial dilutions of the stock solution in assay buffer to achieve the desired final assay concentrations.
-
Enzyme Working Solutions: Dilute each purified protease in the appropriate assay buffer to a working concentration that yields a linear reaction rate over the course of the assay.
-
Substrate Working Solutions: Dilute each fluorogenic substrate in the assay buffer to a concentration typically at or below its Michaelis constant (Km).
3.3. Assay Procedure
-
Enzyme and Inhibitor Pre-incubation: To each well of a 96-well plate, add 50 µL of the enzyme working solution. Subsequently, add 25 µL of the working compound solution (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the substrate working solution to each well.
-
Fluorescence Monitoring: Immediately place the plate in a microplate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
3.4. Data Analysis
-
Calculate Reaction Rates: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of vehicle control)] x 100
-
Determine IC50 Values: For compounds showing significant inhibition, perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).
Hypothetical Screening Results
The following table summarizes hypothetical results from a preliminary screening of this compound at a single concentration (e.g., 10 µM) and subsequent IC50 determinations for active compounds.
Table 2: Hypothetical Screening Data for this compound
| Protease Class | Protease | % Inhibition @ 10 µM | IC50 (µM) |
| Serine | Trypsin | 95% | 0.8 |
| Thrombin | 88% | 2.5 | |
| Chymotrypsin | 15% | > 50 | |
| Kallikrein | 75% | 5.1 | |
| Cysteine | Cathepsin B | 5% | > 50 |
| Caspase-3 | < 2% | > 50 | |
| Aspartic | BACE-1 | < 2% | > 50 |
| Renin | < 2% | > 50 | |
| Metallo | MMP-9 | 10% | > 50 |
| ACE | < 2% | > 50 |
Visualizing Workflows and Concepts
Diagrams are essential for illustrating complex workflows and relationships in drug discovery.
Interpretation of Results and Next Steps
Based on the hypothetical data in Table 2, this compound demonstrates potent and selective inhibitory activity against certain serine proteases, particularly Trypsin and Thrombin. The low inhibition of Chymotrypsin suggests some level of selectivity even within the serine protease family. The compound shows negligible activity against the tested cysteine, aspartic, and metalloproteases, indicating a favorable selectivity profile at this initial stage.
Next Steps in the Drug Discovery Cascade:
-
Confirmation of Activity: Re-test the compound to confirm the initial screening results.
-
Mechanism of Action Studies: Conduct enzyme kinetics studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Broad Panel Selectivity Screening: Screen against a larger, more comprehensive panel of proteases to further define the selectivity profile.
-
In Vitro Cellular Assays: Evaluate the compound's activity in cell-based models relevant to the targeted proteases (e.g., coagulation assays for thrombin).
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to improve potency and selectivity.
Conclusion
This technical guide has outlined a systematic approach for the preliminary screening of this compound against a representative protease panel. While the presented data is hypothetical, the described methodologies for panel selection, experimental execution, data presentation, and interpretation provide a robust framework for researchers engaged in the early stages of protease inhibitor drug discovery. Such a screening cascade is fundamental to identifying and prioritizing lead compounds for further development.
References
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluorobenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Difluorobenzamidine hydrochloride is a synthetic organic compound of significant interest in pharmaceutical and biochemical research. As a derivative of benzamidine, it is recognized as a competitive inhibitor of serine proteases, a class of enzymes implicated in numerous physiological and pathological processes. The introduction of two fluorine atoms on the phenyl ring is anticipated to modulate its physicochemical properties, such as lipophilicity and basicity, which can influence its potency, selectivity, and pharmacokinetic profile. This technical guide provides a summary of the known physicochemical properties of this compound, alongside detailed experimental protocols for the determination of key parameters that are not yet publicly documented. This information is intended to support researchers in the effective utilization of this compound in drug discovery and development.
Core Physicochemical Properties
Limited quantitative physicochemical data for this compound is available in the public domain. The following tables summarize the currently known information and highlight the parameters for which experimental determination is recommended.
Table 1: General and Physical Properties
| Property | Value | Source |
| Chemical Name | 3,5-difluorobenzenecarboximidamide hydrochloride | N/A |
| CAS Number | 144797-68-2 | [1][2] |
| Molecular Formula | C₇H₇ClF₂N₂ | [1][2] |
| Molecular Weight | 192.59 g/mol | [1][2] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | Store at room temperature or 0-8°C in a dry, inert atmosphere. | [1] |
Table 2: Experimentally Determined Physicochemical Properties (To Be Determined)
| Property | Experimental Value | Recommended Method |
| Melting Point (°C) | Not available | Capillary Melting Point |
| Aqueous Solubility | Not available | Shake-Flask Method |
| Solubility in Organic Solvents | Not available | Shake-Flask Method |
| pKa | Not available | Potentiometric Titration or UV-metric Method |
| Stability | Not available | Forced Degradation Studies |
Biological Activity: Serine Protease Inhibition
Benzamidine and its derivatives are well-established as reversible, competitive inhibitors of serine proteases such as trypsin.[3][4] They act as mimics of the natural substrate, arginine, binding to the S1 pocket of the protease active site. The positively charged amidinium group forms a salt bridge with a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket, which is crucial for substrate recognition and binding.
The fluorination at the 3 and 5 positions of the phenyl ring in this compound is expected to alter the electronic properties and lipophilicity of the molecule, potentially influencing its binding affinity and selectivity for different serine proteases.
Caption: Serine Protease Inhibition by 3,5-Difluorobenzamidine.
Experimental Protocols
Due to the absence of published experimental data for several key physicochemical properties of this compound, the following section provides detailed, standard protocols for their determination.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is ramped up at a steady rate.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes liquid is recorded as the completion of melting.
-
Reporting: The melting point is reported as a range from the onset to the completion of melting. For a pure compound, this range is typically narrow (0.5-2°C). A broad melting range can indicate the presence of impurities.[5][6]
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in various solvents.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: Solubility is reported in units of mg/mL or µg/mL.
pKa Determination (UV-metric Method)
Objective: To determine the acid dissociation constant (pKa) of the ionizable amidinium group.
Methodology:
-
Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of the stock solution are added to a series of aqueous buffer solutions with a range of known pH values.
-
Spectroscopic Measurement: The UV-Vis absorbance spectrum of each solution is recorded over a relevant wavelength range. Changes in the absorbance at specific wavelengths are monitored as a function of pH.
-
Data Analysis: The absorbance data is plotted against pH. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of the amidinium group are equal, which corresponds to the inflection point of the sigmoidal curve.[7][8]
-
Reporting: The pKa value is reported as the negative logarithm of the acid dissociation constant.
Stability Assessment (Forced Degradation Studies)
Objective: To investigate the intrinsic stability of the compound under various stress conditions.
Methodology: Forced degradation studies are performed by subjecting solutions of this compound to various stress conditions to induce degradation.[9][10]
-
Acidic and Basic Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heated.
-
Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide.
-
Thermal Degradation: The solid compound or a solution is heated at an elevated temperature.
-
Photodegradation: The solid compound or a solution is exposed to UV and visible light.
-
Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Reporting: The percentage of degradation is calculated, and potential degradation pathways are proposed.
Experimental Workflow and Logical Relationships
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.
Caption: Workflow for Physicochemical Characterization.
Conclusion
This compound is a valuable research tool, particularly in the field of serine protease inhibition. While its fundamental identity is well-established, a comprehensive public dataset of its quantitative physicochemical properties is lacking. The experimental protocols detailed in this guide provide a clear path for researchers to generate this critical data. A thorough understanding of its melting point, solubility, pKa, and stability is essential for its effective application in drug design, formulation development, and biochemical assays. The generation and dissemination of this data will undoubtedly accelerate research and development efforts involving this and related compounds.
References
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. 3,5-difluoro-benzamidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Benzamidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. athabascau.ca [athabascau.ca]
- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 9. acdlabs.com [acdlabs.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Theoretical Modeling of 3,5-Difluorobenzamidine Hydrochloride Binding to Trypsin
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to model the binding of 3,5-Difluorobenzamidine hydrochloride to its target enzyme, trypsin. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of computational techniques to understand and predict protein-ligand interactions.
Introduction: The Significance of Trypsin Inhibition
Trypsin, a serine protease, plays a crucial role in digestion and other physiological processes. Its overactivity, however, is implicated in various pathological conditions, making it a significant target for therapeutic intervention. Small molecule inhibitors, such as benzamidine and its derivatives, are of great interest in drug discovery for their potential to modulate trypsin activity. This compound, a halogenated analog of benzamidine, presents a compelling case for theoretical modeling to elucidate the impact of fluorine substitution on binding affinity and selectivity.
Computational modeling offers a powerful lens through which to examine the molecular interactions governing the binding of inhibitors to their protein targets.[1] Techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into the binding poses, interaction energies, and the dynamic nature of the protein-ligand complex.[2][3] These methods are instrumental in structure-based drug design, enabling the rational optimization of lead compounds.
Core Concepts in a Nutshell
The binding of 3,5-Difluorobenzamidine to trypsin is primarily driven by electrostatic interactions between the positively charged amidinium group of the ligand and the negatively charged aspartic acid residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin.[4][5] The aromatic ring of the inhibitor engages in hydrophobic and van der Waals interactions with the surrounding residues of the binding pocket. The introduction of fluorine atoms at the 3 and 5 positions of the benzamidine ring is expected to modulate the electronic properties of the aromatic system, potentially influencing cation-π interactions and the overall binding free energy.
Theoretical Modeling Methodologies
A multi-faceted computational approach is typically employed to comprehensively model the binding of an inhibitor like this compound to trypsin. This workflow generally involves molecular docking to predict the initial binding pose, followed by more rigorous molecular dynamics simulations to refine the pose and calculate binding free energies.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1] It is widely used for virtual screening and to generate initial hypotheses about the binding mode.
Experimental Protocol: Molecular Docking
-
Preparation of the Receptor: The three-dimensional crystal structure of trypsin is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure, and charges are assigned using a molecular mechanics force field.
-
Preparation of the Ligand: The 3D structure of this compound is built using a molecular editor and its geometry is optimized using a suitable quantum mechanical or molecular mechanical method. Partial charges are assigned to the ligand atoms.
-
Grid Generation: A grid box is defined around the active site of trypsin, encompassing the S1 specificity pocket. This grid is used by the docking algorithm to calculate the interaction energies between the ligand and the receptor.
-
Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore the conformational space of the ligand within the defined grid box and to identify the most favorable binding poses based on a scoring function.[6]
-
Analysis of Results: The resulting docked poses are clustered and ranked based on their predicted binding energies. The top-ranked poses are visually inspected to assess the key interactions with the active site residues.
Caption: A diagram showing the sequential steps of a molecular dynamics simulation workflow.
Binding Free Energy Calculations
A critical aspect of theoretical modeling is the quantitative prediction of binding affinity. Several methods can be employed to calculate the binding free energy (ΔG_bind) from MD simulations.
Methods for Binding Free Energy Calculation:
-
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are popular end-point methods that calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model. [7]* Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more rigorous and computationally expensive methods that calculate the free energy difference between two states by gradually "alchemically" transforming one molecule into another over a series of simulations. [8][9] Experimental Protocol: MM/PBSA Binding Free Energy Calculation
-
Trajectory Extraction: Snapshots of the protein, ligand, and complex are extracted from the production MD trajectory.
-
Energy Calculations: For each snapshot, the molecular mechanics energy (including van der Waals and electrostatic components) is calculated.
-
Solvation Free Energy Calculation: The polar contribution to the solvation free energy is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model. The non-polar contribution is typically estimated from the solvent-accessible surface area (SASA).
-
Binding Free Energy Calculation: The binding free energy is calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.
Quantitative Data Summary
| Inhibitor | Experimental ΔG_bind (kcal/mol) | Calculated ΔG_bind (kcal/mol) | Computational Method |
| Benzamidine | -6.2 | -5.2 to -9.0 | MD with Free Energy Calculations |
| p-aminobenzamidine | - | - | Monte Carlo Simulations |
| p-methylbenzamidine | - | - | Monte Carlo Simulations |
| p-chlorobenzamidine | - | - | Monte Carlo Simulations |
Note: The calculated values are from various studies and may use different force fields and computational protocols, leading to a range of reported values. [2][10]
Conclusion
The theoretical modeling of this compound binding to trypsin provides a powerful framework for understanding the molecular determinants of inhibitor potency and selectivity. Through a combination of molecular docking and molecular dynamics simulations, coupled with binding free energy calculations, researchers can gain detailed insights into the protein-ligand interactions at an atomic level. This knowledge is invaluable for the rational design and optimization of novel and more effective trypsin inhibitors for therapeutic applications. The methodologies outlined in this guide represent a standard in silico approach that can be adapted and applied to a wide range of protein-ligand systems in modern drug discovery.
References
- 1. Results for "Molecular Docking" | Springer Nature Experiments [experiments.springernature.com]
- 2. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.1.2. Molecular dynamics simulations (MD) [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Trypsin-Ligand Binding Free Energy Calculation with AMOEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigate the Binding of Catechins to Trypsin Using Docking and Molecular Dynamics Simulation | PLOS One [journals.plos.org]
- 8. Trypsin-Ligand Binding Free Energies from Explicit and Implicit Solvent Simulations with Polarizable Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calculation of protein-ligand binding free energy by using a polarizable potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dasher.wustl.edu [dasher.wustl.edu]
Methodological & Application
Application Notes and Protocols: 3,5-Difluorobenzamidine Hydrochloride for High-Throughput Screening of Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,5-Difluorobenzamidine hydrochloride in high-throughput screening (HTS) campaigns aimed at the discovery of novel protease inhibitors.
Introduction
Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them significant targets for therapeutic intervention. The discovery of potent and selective protease inhibitors is a cornerstone of drug development for various diseases, including viral infections, cancer, and inflammatory disorders. This compound belongs to the benzamidine class of compounds, which are known to act as competitive inhibitors of serine proteases.[1][2][3] The introduction of fluorine atoms can enhance binding affinity, metabolic stability, and other pharmacokinetic properties, making this compound a valuable scaffold for inhibitor discovery. High-throughput screening (HTS) enables the rapid evaluation of large compound libraries to identify initial hits for further optimization.[4]
Principle of Action
Benzamidine and its derivatives are synthetic competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[2][3][5] They function by binding to the active site of the enzyme, specifically interacting with the aspartate residue at the bottom of the S1 pocket, thus preventing the binding and cleavage of the natural substrate. The difluoro substitutions on the benzamidine ring are intended to modulate the electronic properties and binding interactions of the molecule, potentially leading to increased potency and selectivity for target proteases.
Applications in High-Throughput Screening
This compound can be employed as a tool compound in various stages of an HTS campaign for protease inhibitors:
-
Assay Development and Validation: As a known inhibitor scaffold, it can be used as a positive control to validate the performance of a newly developed protease assay.
-
Fragment-Based Screening: The core structure can be used as a starting point in fragment-based drug discovery (FBDD) to identify small molecules that bind to the protease active site.
-
Competitive Binding Assays: It can be utilized in competitive binding assays to identify non-amidine compounds that bind to the same active site.
-
Structure-Activity Relationship (SAR) Studies: Serves as a reference compound in SAR studies to understand the impact of different functional groups on inhibitor potency and selectivity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 144797-68-2 | [6][7] |
| Molecular Formula | C₇H₇ClF₂N₂ | [6][7] |
| Molecular Weight | 192.59 g/mol | [6][7] |
| Appearance | Solid | [6] |
| Purity | ≥95% (typical) | [7] |
| Storage | Inert atmosphere, Room Temperature | [7] |
Quantitative Data: Inhibition of Serine Proteases by Benzamidine
| Enzyme | Kᵢ Value (µM) |
| Trypsin | 35 |
| Plasmin | 350 |
| Thrombin | 220 |
Data sourced from Selleck Chemicals product information for Benzamidine.[5]
High-Throughput Screening Protocol: A Generalized FRET-Based Assay
This protocol describes a generalized fluorescence resonance energy transfer (FRET)-based assay for screening a compound library for inhibitors of a target serine protease, using this compound as a positive control. FRET assays are a common format for HTS of protease activity.[8]
Materials and Reagents
-
Target Protease: Purified recombinant serine protease of interest.
-
FRET Substrate: A peptide substrate containing a fluorophore and a quencher pair, specifically designed for the target protease.
-
Assay Buffer: Buffer composition will be enzyme-dependent (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).
-
Test Compounds: Compound library dissolved in 100% DMSO.
-
Positive Control: this compound dissolved in 100% DMSO.
-
Negative Control: 100% DMSO.
-
Microplates: Black, low-volume 384-well microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence intensity with appropriate excitation and emission wavelengths for the FRET pair.
Experimental Workflow Diagram
Caption: High-Throughput Screening Experimental Workflow.
Detailed Protocol
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and this compound in 100% DMSO.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each test compound, positive control, and negative control (DMSO) to the appropriate wells of a 384-well assay plate.
-
-
Enzyme Addition:
-
Prepare a working solution of the target protease in assay buffer at a pre-determined optimal concentration.
-
Dispense 5 µL of the enzyme solution into all wells of the assay plate containing the compounds and controls.
-
-
Pre-incubation:
-
Gently mix the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of the FRET substrate in assay buffer at its predetermined Km value.
-
Add 5 µL of the FRET substrate solution to all wells to initiate the enzymatic reaction.
-
-
Incubation and Measurement:
-
Mix the plate gently for 30 seconds.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the FRET pair.
-
Data Analysis
-
Calculate Percent Inhibition: The percent inhibition for each compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Hit Identification: Compounds exhibiting inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.
-
Dose-Response and IC₅₀ Determination: Primary hits are subjected to secondary screening where they are tested across a range of concentrations to determine their half-maximal inhibitory concentration (IC₅₀) value.
Representative Signaling Pathway: Protease-Activated Receptor (PAR) Signaling
Many proteases, particularly those involved in coagulation and inflammation like thrombin, exert their effects by cleaving and activating Protease-Activated Receptors (PARs). Inhibiting these proteases can modulate PAR signaling pathways.
Caption: Protease-Activated Receptor (PAR) Signaling Pathway.
Conclusion
This compound represents a valuable chemical tool for the discovery and characterization of protease inhibitors. Its benzamidine core provides a well-understood mechanism of competitive inhibition for serine proteases, while the difluoro substitutions offer potential advantages in binding and drug-like properties. The protocols and information provided herein serve as a guide for researchers to effectively utilize this compound in HTS campaigns to identify novel therapeutic leads targeting proteases. Further characterization to determine the specific Ki and IC₅₀ values of this compound against a panel of proteases is recommended to fully elucidate its inhibitory profile.
References
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. 3,5-difluoro-benzamidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. High-Throughput Screening Identifies Inhibitors of the SARS Coronavirus Main Proteinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Kinetic Studies with 3,5-Difluorobenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluorobenzamidine hydrochloride is a synthetic small molecule and a potent competitive inhibitor of serine proteases.[1] The benzamidine moiety mimics the side chains of arginine and lysine, allowing it to bind to the active sites of enzymes that recognize these basic amino acids.[1] This characteristic makes it a valuable tool for studying the kinetics and mechanism of action of various serine proteases, which are critical in numerous physiological and pathological processes, including blood coagulation, fibrinolysis, and inflammation.[2] These application notes provide detailed protocols for conducting enzyme kinetic studies with this compound, focusing on key serine proteases of the coagulation cascade: trypsin, thrombin, and Factor Xa.
Principle of Inhibition
Amidine-containing compounds like this compound act as competitive inhibitors of serine proteases. They bind reversibly to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzymatic reaction. The key kinetic parameters to determine the potency and mechanism of such inhibitors are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Data Presentation
| Enzyme | Substrate | Ki of Benzamidine (µM) |
| Trypsin | Nα-Benzoyl-L-arginine ethyl ester (BAEE) | 35 |
| Plasmin | N/A | 350 |
| Thrombin | N/A | 220 |
Data for benzamidine, a related compound, is presented as a reference.[3]
Experimental Protocols
Herein, we provide detailed protocols for determining the inhibitory activity of this compound against three key serine proteases. These protocols can be adapted for use in 96-well microplates for higher throughput.
Protocol 1: Trypsin Inhibition Assay (Spectrophotometric)
This protocol measures the inhibition of trypsin-catalyzed hydrolysis of Nα-Benzoyl-L-arginine ethyl ester (BAEE), which results in an increase in absorbance at 253 nm.[2]
Materials:
-
Trypsin (from bovine pancreas)
-
This compound
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl2
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 253 nm
Procedure:
-
Prepare Reagents:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Substrate Solution: Prepare a 0.25 mM solution of BAEE in Tris-HCl buffer.
-
-
Assay Setup:
-
Prepare serial dilutions of the inhibitor stock solution in Tris-HCl buffer to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).
-
In a 96-well plate, add 20 µL of each inhibitor dilution. For the control (no inhibitor), add 20 µL of Tris-HCl buffer containing the same final concentration of DMSO.
-
Add 160 µL of the substrate solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of a working solution of trypsin (e.g., 25 µg/mL in Tris-HCl buffer) to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the increase in absorbance at 253 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the inhibition is competitive: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Protocol 2: Thrombin Inhibition Assay (Fluorometric)
This protocol utilizes a fluorogenic substrate that releases a fluorescent product upon cleavage by thrombin.
Materials:
-
Human α-thrombin
-
This compound
-
Fluorogenic thrombin substrate (e.g., Boc-Val-Pro-Arg-AMC)
-
Thrombin assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~360/460 nm)
Procedure:
-
Prepare Reagents:
-
Thrombin Stock Solution: Prepare a stock solution of thrombin in assay buffer.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO.
-
-
Assay Setup:
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of the thrombin solution, and 5 µL of each inhibitor dilution. For the control, add 5 µL of assay buffer with DMSO.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Prepare a working solution of the substrate in assay buffer (e.g., 20 µM).
-
Add 20 µL of the substrate working solution to each well.
-
-
Data Acquisition:
-
Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity from the linear phase of the fluorescence signal.
-
Calculate the IC50 and Ki values as described in Protocol 1.
-
Protocol 3: Factor Xa Inhibition Assay (Chromogenic)
This protocol measures the inhibition of Factor Xa activity using a chromogenic substrate that releases p-nitroaniline (pNA), which can be detected by absorbance at 405 nm.
Materials:
-
Human Factor Xa
-
This compound
-
Chromogenic Factor Xa substrate (e.g., CH3SO2-D-CHG-Gly-Arg-pNA)
-
Factor Xa assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 8.4)
-
DMSO
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Factor Xa Stock Solution: Prepare a stock solution of Factor Xa in assay buffer.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Substrate Stock Solution: Prepare a stock solution of the chromogenic substrate in sterile water.
-
-
Assay Setup:
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
To each well of a 96-well plate, add 20 µL of the inhibitor dilution (or buffer with DMSO for control).
-
Add 160 µL of a working solution of the substrate in assay buffer.
-
Pre-incubate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of a working solution of Factor Xa to each well.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 20-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocities and determine the IC50 and Ki values as described in Protocol 1.
-
Mandatory Visualizations
Signaling Pathway: The Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions involving numerous serine proteases (e.g., Factor VIIa, IXa, Xa, Thrombin) that culminate in the formation of a fibrin clot. This compound can be used to probe the activity of these proteases.[2]
Caption: The Coagulation Cascade.
Experimental Workflow: Enzyme Inhibition Assay
The following diagram outlines the general workflow for determining the IC50 of an enzyme inhibitor.
Caption: General workflow for an enzyme inhibition assay.
References
Application Notes: Utilizing 3,5-Difluorobenzamidine Hydrochloride in Fragment-Based Lead Discovery for Serine Protease Inhibition
Introduction
Fragment-Based Lead Discovery (FBLD) has emerged as a powerful strategy in drug discovery, enabling the identification of novel lead compounds by screening small, low-molecular-weight fragments. These fragments, typically with molecular weights under 300 Da, often exhibit weak binding but do so with high ligand efficiency. Through iterative optimization, these initial hits can be developed into potent and selective drug candidates. 3,5-Difluorobenzamidine hydrochloride is an attractive fragment for targeting serine proteases, such as Trypsin and Urokinase-type Plasminogen Activator (uPA), due to the well-established interaction of the benzamidine moiety with the aspartate residue in the S1 pocket of these enzymes. The fluorine substitutions can enhance binding affinity and improve pharmacokinetic properties.
This document provides detailed application notes and protocols for the use of this compound in a typical FBLD workflow targeting a serine protease.
FBLD Workflow Overview
The application of this compound in an FBLD campaign follows a structured workflow designed to identify and validate its binding to the target protein, and subsequently guide its evolution into a more potent lead compound.
Data Presentation: Screening of this compound
The following tables summarize hypothetical quantitative data from a screening campaign of this compound against a model serine protease.
Table 1: Primary Biophysical Screening Data
| Fragment ID | Compound Name | Molecular Weight (Da) | Screening Technique | Result |
| F01 | 3,5-Difluorobenzamidine HCl | 192.60 | Surface Plasmon Resonance (SPR) | Hit |
| F02 | Benzamidine HCl | 156.61 | Surface Plasmon Resonance (SPR) | Hit |
| F03 | 4-Fluorobenzamidine HCl | 174.60 | Surface Plasmon Resonance (SPR) | Hit |
Table 2: Hit Validation and Affinity Determination
| Fragment ID | KD (SPR) (µM) | KD (NMR) (µM) | Ligand Efficiency (LE) |
| F01 | 150 | 180 | 0.35 |
| F02 | 300 | 350 | 0.32 |
| F03 | 220 | 250 | 0.33 |
Ligand Efficiency (LE) is calculated as: LE = -1.37 * pKD / Nheavy, where Nheavy is the number of non-hydrogen atoms.
Table 3: X-ray Crystallography Data
| Fragment ID | PDB ID (Hypothetical) | Resolution (Å) | Key Interactions |
| F01 | 9XYZ | 1.8 | Salt bridge with Asp189; Halogen bond with backbone carbonyl |
Experimental Protocols
Detailed methodologies for the key experiments in the FBLD workflow are provided below.
Protocol 1: Surface Plasmon Resonance (SPR) Screening
Objective: To identify fragments that bind to the target serine protease and determine their binding affinity (KD).
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor chip (e.g., CM5, SADH)
-
Target serine protease (e.g., Trypsin, uPA)
-
This compound and other fragments
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine coupling kit (EDC, NHS, Ethanolamine-HCl)
Method:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level (e.g., 8000-10000 RU).
-
Deactivate any remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl, pH 8.5.
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer containing a final concentration of 5% DMSO. For a primary screen, a single high concentration (e.g., 200 µM) is used.
-
Inject the fragment solutions over the immobilized protein surface for a defined association time (e.g., 60 seconds) followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
A reference flow cell without immobilized protein is used for background subtraction.
-
Regenerate the sensor surface between injections if necessary (e.g., with a short pulse of low pH glycine).
-
-
Affinity Determination (KD):
-
For confirmed hits, perform a dose-response analysis by injecting a series of fragment concentrations (e.g., from 1 µM to 500 µM).
-
Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the KD.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Hit Validation
Objective: To validate the binding of fragment hits identified in the primary screen using an orthogonal method and to map the binding site.
Materials:
-
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe
-
15N-labeled target serine protease
-
This compound
-
NMR buffer (e.g., 50 mM Phosphate buffer pH 7.0, 100 mM NaCl, 10% D2O)
-
DMSO-d6
Method:
-
Sample Preparation:
-
Prepare a stock solution of 15N-labeled protein at a concentration of 50-100 µM in NMR buffer.
-
Prepare a stock solution of this compound at 100 mM in DMSO-d6.
-
-
1H-15N HSQC Titration:
-
Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled protein.
-
Add increasing concentrations of the fragment to the protein sample (e.g., 50 µM, 100 µM, 200 µM, 500 µM, 1 mM).
-
Acquire a 1H-15N HSQC spectrum at each concentration.
-
-
Data Analysis:
-
Overlay the spectra and monitor for chemical shift perturbations (CSPs) of the protein's amide resonances.
-
Binding is confirmed if significant and consistent CSPs are observed.
-
The magnitude of the CSPs can be used to map the binding site on the protein surface (requires backbone resonance assignments).
-
The dissociation constant (KD) can be estimated by fitting the CSPs as a function of fragment concentration.
-
Protocol 3: X-ray Crystallography for Structural Characterization
Objective: To determine the three-dimensional structure of the protein-fragment complex to guide structure-based drug design.
Materials:
-
Purified target serine protease
-
This compound
-
Crystallization screens and reagents
-
Cryoprotectant
-
X-ray diffraction source (synchrotron or in-house)
Method:
-
Co-crystallization:
-
Set up crystallization trials by mixing the protein (e.g., 10 mg/mL) with a 5-10 fold molar excess of this compound.
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts) using vapor diffusion (hanging or sitting drop) or microbatch methods.
-
-
Crystal Soaking (alternative to co-crystallization):
-
Grow crystals of the apo-protein.
-
Prepare a soaking solution containing the crystallization condition supplemented with a high concentration of the fragment (e.g., 1-10 mM).
-
Transfer the apo-crystals to the soaking solution for a period of time (minutes to hours).
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol).
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron or with an in-house X-ray source.
-
Process the diffraction data and solve the structure by molecular replacement using the known apo-protein structure.
-
Build the fragment into the observed electron density and refine the model.
-
Conclusion
This compound serves as an excellent starting point for FBLD campaigns targeting serine proteases. The protocols outlined above provide a robust framework for identifying and validating its binding, and for obtaining the crucial structural information needed to guide its evolution into a potent and selective lead compound. The combination of sensitive biophysical techniques and high-resolution structural biology is key to the success of this approach.
3,5-Difluorobenzamidine Hydrochloride: A Versatile Tool for Probing Serine Protease Activity and Signaling
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, inflammation, and cancer progression. Their catalytic activity is dependent on a highly conserved serine residue within the active site. The dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention and essential subjects of basic research. 3,5-Difluorobenzamidine hydrochloride, a derivative of the well-known serine protease inhibitor benzamidine, serves as a valuable tool compound for studying the function and inhibition of these enzymes. Its structural features, particularly the electron-withdrawing fluorine atoms, are anticipated to modulate its binding affinity and selectivity profile compared to the parent compound, offering a unique probe for investigating enzyme-inhibitor interactions. This document provides detailed application notes and protocols for utilizing this compound in serine protease research.
Physicochemical Properties and Rationale for Use
This compound is a small molecule inhibitor that acts as a competitive inhibitor of trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to basic amino acid residues such as arginine and lysine. The positively charged amidinium group mimics the side chains of these residues, allowing it to bind to the S1 specificity pocket of the protease active site.
The introduction of two fluorine atoms at the meta positions of the benzene ring is expected to influence its inhibitory properties in several ways:
-
Electronic Effects: Fluorine is a highly electronegative atom, and the difluoro substitution pattern significantly alters the electronic distribution of the aromatic ring. This can impact the pKa of the amidinium group and influence the strength of interactions with residues in the enzyme's active site.
-
Hydrophobicity: The fluorine atoms increase the hydrophobicity of the molecule, which can affect its binding to both the target protease and off-target proteins. Structure-activity relationship studies on benzamidine derivatives have shown that hydrophobicity can play a significant role in their interaction with serine proteases like thrombin.[1]
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , this compound is an ideal candidate for fragment-based drug discovery campaigns. FBDD involves screening small, low-complexity molecules (fragments) to identify initial hits that can be elaborated into more potent and selective drug candidates.
Applications in Serine Protease Research
This compound can be employed in a variety of research applications to:
-
Inhibit Target Serine Proteases: To elucidate the role of a specific serine protease in a biological process, this compound can be used to inhibit its activity in in vitro and cell-based assays.
-
Characterize Enzyme Kinetics: By performing enzyme inhibition assays, researchers can determine the inhibition constant (Ki) of this compound for various serine proteases, providing insights into its potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies: As part of a library of benzamidine derivatives, this compound can be used to probe the structural and electronic requirements for potent and selective inhibition of a target serine protease.[1][2][3][4]
-
Validate High-Throughput Screening (HTS) Hits: It can serve as a reference inhibitor in HTS campaigns aimed at identifying novel serine protease inhibitors.
Quantitative Data: Inhibitory Activity of Benzamidine Derivatives
| Enzyme | Substrate | Ki (µM) for Benzamidine | Reference |
| Trypsin | N/A | 35 | [5] |
| Plasmin | N/A | 350 | [5] |
| Thrombin | N/A | 220 | [5] |
| Trypsin (native) | N/A | 22.2 | [6] |
| Trypsin (boar sperm acrosin) | N/A | 4 | [7] |
| Trypsin (reversible competitive) | N/A | 19 | [7] |
Experimental Protocols
The following are detailed protocols for common serine protease inhibition assays that can be adapted for use with this compound. It is recommended to first determine the optimal enzyme and substrate concentrations for a robust assay window before performing inhibition studies.
Protocol 1: General Serine Protease Inhibition Assay (Chromogenic)
This protocol describes a general method for determining the inhibitory activity of this compound against a serine protease using a chromogenic substrate.
Materials:
-
Purified serine protease (e.g., Trypsin, Thrombin, uPA)
-
Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve the serine protease in Assay Buffer to the desired stock concentration.
-
Dissolve the chromogenic substrate in an appropriate solvent (e.g., DMSO or water) to create a stock solution.
-
Prepare a stock solution of this compound in Assay Buffer or DMSO. Perform serial dilutions to generate a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add 20 µL of each inhibitor dilution to the appropriate wells. Include wells with buffer/DMSO only as a no-inhibitor control.
-
Add 160 µL of Assay Buffer to all wells.
-
Add 10 µL of the enzyme solution to all wells except for the substrate blank wells. Mix gently by pipetting.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow for inhibitor-enzyme binding.
-
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
If determining the Ki value, perform the assay with multiple substrate concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Protocol 2: Fluorogenic Serine Protease Inhibition Assay
This protocol utilizes a fluorogenic substrate, which generally offers higher sensitivity than chromogenic substrates.
Materials:
-
Purified serine protease (e.g., Matriptase, uPA)
-
Fluorogenic substrate specific for the protease (e.g., Boc-Gln-Ala-Arg-AMC for Matriptase)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.5)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare enzyme, substrate, and inhibitor solutions as described in Protocol 1.
-
-
Assay Setup:
-
In a black 96-well microplate, add 10 µL of each inhibitor dilution. Include no-inhibitor controls.
-
Add 80 µL of Assay Buffer to all wells.
-
Add 5 µL of the enzyme solution to all wells except for the substrate blank. Mix gently.
-
Pre-incubate at 37°C for 15 minutes.
-
-
Initiate Reaction and Measure:
-
Start the reaction by adding 5 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in kinetic mode for 20-40 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence vs. time plot.
-
Determine the IC50 and/or Ki values as described in Protocol 1.
-
Signaling Pathways and Logical Relationships
Serine proteases are key signaling molecules that regulate cellular responses through various mechanisms, most notably by activating Protease-Activated Receptors (PARs). The following diagrams illustrate some of the key signaling pathways that can be investigated using this compound.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Incorporating 3,5-Difluorobenzamidine Hydrochloride into a Drug Discovery Workflow
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluorobenzamidine hydrochloride is a synthetic organic compound that serves as a valuable building block and a potent enzyme inhibitor in the field of drug discovery.[1] Its structural features, particularly the presence of two fluorine atoms, can enhance its binding affinity and selectivity for target enzymes.[1] As a benzamidine derivative, it is a known competitive inhibitor of serine proteases, a class of enzymes crucial in various physiological and pathological processes, including blood coagulation, digestion, and inflammation.[2][3] This document provides detailed application notes and protocols for the effective incorporation of this compound into a drug discovery workflow, with a focus on its use as a serine protease inhibitor.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for sample handling, storage, and preparation of solutions for experimental assays.
| Property | Value | Reference |
| CAS Number | 144797-68-2 | [4][5][6] |
| Molecular Formula | C₇H₇ClF₂N₂ | [4][5] |
| Molecular Weight | 192.59 g/mol | [4][6] |
| Appearance | Solid | [4][5] |
| Storage | Inert atmosphere, Room Temperature | [6] |
Biological Activity: Serine Protease Inhibition
| Target Enzyme | Putative Inhibition Constant (Kᵢ) | Putative IC₅₀ |
| Trypsin | ~10-20 µM | ~20-40 µM |
| Thrombin | ~20-50 µM | ~40-100 µM |
| Plasmin | ~50-150 µM | ~100-300 µM |
| Factor Xa | >200 µM | >400 µM |
Note: These values are illustrative and should be experimentally determined.
Experimental Protocols
Protocol 1: Determination of IC₅₀ for Trypsin Inhibition
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against bovine trypsin.
Materials:
-
This compound
-
Bovine Trypsin (e.g., TPCK-treated)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl₂)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl.
-
Prepare a 10 mM stock solution of L-BAPNA in DMSO.
-
On the day of the experiment, dilute the trypsin stock solution to a working concentration of 20 µg/mL in Tris-HCl buffer.
-
Prepare a working solution of L-BAPNA at 1 mM in Tris-HCl buffer.
-
-
Assay Setup:
-
Create a serial dilution of the this compound stock solution in Tris-HCl buffer to obtain a range of concentrations (e.g., 1 mM to 0.1 µM).
-
In a 96-well plate, add 20 µL of each inhibitor dilution to the respective wells.
-
Include a positive control (a known trypsin inhibitor, e.g., benzamidine) and a negative control (buffer with DMSO, no inhibitor).
-
Add 160 µL of Tris-HCl buffer to all wells.
-
Add 20 µL of the working trypsin solution to all wells except for the blank (add 20 µL of buffer instead).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the 1 mM L-BAPNA working solution to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader at 37°C. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Workflow for IC₅₀ determination.
Protocol 2: Mechanism of Inhibition (Kᵢ) Determination
To determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive), the enzyme kinetics are measured at various substrate and inhibitor concentrations.
Procedure:
-
Follow the same assay setup as in Protocol 1.
-
Vary the concentration of the substrate (L-BAPNA) while keeping the inhibitor concentration constant. Repeat this for several fixed concentrations of this compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
Calculate the initial velocities for each combination of substrate and inhibitor concentration.
-
Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mechanism of inhibition and calculate the Kᵢ value.
Signaling Pathway Context: The Coagulation Cascade
Thrombin is a key serine protease in the coagulation cascade. Inhibition of thrombin is a major strategy for the development of anticoagulant drugs. This compound, as a potential thrombin inhibitor, would interfere with this pathway.
Caption: Inhibition of the coagulation cascade.
Logical Workflow for Drug Discovery Integration
The incorporation of this compound or its derivatives into a drug discovery pipeline follows a logical progression from initial screening to lead optimization.
Caption: Drug discovery logical workflow.
Conclusion
This compound is a promising molecule for drug discovery, particularly in the development of serine protease inhibitors. The protocols and information provided herein offer a framework for its systematic evaluation and integration into research and development workflows. Experimental determination of its inhibitory activity against a panel of relevant enzymes is a critical next step in elucidating its therapeutic potential.
References
- 1. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzamidine - Wikipedia [en.wikipedia.org]
- 4. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of benzamidine derivatives on thrombin-induced platelet reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5-Difluorobenzamidine Hydrochloride in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluorobenzamidine hydrochloride is a synthetic, small-molecule inhibitor belonging to the benzamidine class of compounds. Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases, a large and diverse family of enzymes crucial in numerous physiological and pathological processes. These enzymes, characterized by a highly reactive serine residue in their active site, play key roles in digestion, blood coagulation, fibrinolysis, and inflammation. Consequently, inhibitors of specific serine proteases are valuable tools for biochemical research and potential therapeutic agents.
The introduction of fluorine atoms into the benzamidine scaffold can significantly alter its physicochemical properties, such as lipophilicity and electronic distribution, potentially leading to enhanced potency and selectivity for target enzymes. This document provides a detailed guide for the use of this compound in biochemical assays, with a focus on serine protease inhibition.
Mechanism of Action
This compound acts as a competitive inhibitor of serine proteases. The positively charged amidinium group mimics the side chains of arginine and lysine, which are the natural substrates for trypsin-like serine proteases. This allows the inhibitor to bind to the S1 specificity pocket of the enzyme's active site, thereby blocking the access of the natural substrate and preventing catalysis. The interaction is reversible, and the strength of the inhibition is determined by the binding affinity of the compound for the enzyme's active site.
Applications
Based on the known activity of benzamidine derivatives, this compound is primarily suited for the following applications in a research setting:
-
Inhibition of Serine Proteases: As a tool to study the function of trypsin-like serine proteases in various biological systems.
-
Structure-Activity Relationship (SAR) Studies: As a reference compound in the development of more potent and selective serine protease inhibitors.
-
Assay Development: As a control inhibitor in the development and validation of new serine protease assays.
-
Protein Purification: As a ligand in affinity chromatography to purify serine proteases.
Data Presentation
| Enzyme | Substrate | Ki of Benzamidine (μM) |
| Trypsin | Nα-Benzoyl-L-arginine ethyl ester | 19 - 35 |
| Plasmin | 350 | |
| Thrombin | 220 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Molecular Weight: 192.59 g/mol
-
Solubility: Soluble in water and DMSO.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 1.93 mg of this compound in 1 mL of high-purity water or DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
General Protocol for Serine Protease Inhibition Assay (e.g., Trypsin)
This protocol describes a general method for determining the inhibitory activity of this compound against a serine protease like trypsin using a chromogenic substrate.
Materials:
-
Trypsin (e.g., bovine pancreatic trypsin)
-
This compound
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of trypsin in Assay Buffer. The final concentration should be determined empirically to give a linear rate of substrate hydrolysis over the desired time course.
-
Inhibitor Dilution: Prepare a series of dilutions of the this compound stock solution in Assay Buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Diluted this compound (or vehicle control)
-
Trypsin working solution
-
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the chromogenic substrate (BApNA) to each well to initiate the reaction. The final concentration of the substrate should ideally be at or below its Km value for the enzyme.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 10-20 minutes). The product of BApNA hydrolysis, p-nitroaniline, absorbs light at this wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the inhibition constant (Ki) for a competitive inhibitor, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Dixon plot or by non-linear regression fitting to the appropriate competitive inhibition model.
-
Visualizations
Experimental Workflow for Serine Protease Inhibition Assay
Caption: Workflow for determining serine protease inhibition.
Signaling Pathway: General Role of Serine Proteases in Coagulation
This compound, by inhibiting serine proteases like thrombin and plasmin, can interfere with the blood coagulation cascade. The following diagram illustrates a simplified view of the roles of these enzymes in this pathway.
Determining the IC50 of 3,5-Difluorobenzamidine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluorobenzamidine hydrochloride is a potent small molecule inhibitor, recognized for its efficacy against proteases, a critical class of enzymes involved in numerous physiological and pathological processes.[1] The determination of the half-maximal inhibitory concentration (IC50) is a cornerstone in characterizing the potency of such inhibitors.[2][3] This document provides detailed protocols for determining the IC50 of this compound against the serine protease, trypsin, using both colorimetric and fluorescence-based assays.
Trypsin is a well-characterized serine protease that plays a crucial role in digestion and is involved in various signaling pathways.[4] It serves as an excellent model enzyme for studying the inhibitory effects of compounds like this compound, which are designed to target the positively charged residues, such as arginine and lysine, at the enzyme's active site.[5]
Signaling Pathway: Trypsin and Protease-Activated Receptors (PARs)
Trypsin is a known activator of Protease-Activated Receptors (PARs), a family of G-protein coupled receptors.[2] Trypsin cleaves the N-terminal domain of the PAR, unmasking a new N-terminus that acts as a tethered ligand, leading to intracellular signaling. This pathway is implicated in inflammation and other cellular processes.[2] Understanding the inhibition of trypsin can, therefore, have implications for modulating these signaling events.
Caption: Trypsin-mediated activation of Protease-Activated Receptor (PAR) signaling pathway and its inhibition.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value involves preparing serial dilutions of the inhibitor, performing the enzyme assay, measuring the enzyme activity, and then analyzing the data using non-linear regression to fit a dose-response curve.[4][6]
Caption: General experimental workflow for IC50 determination.
Quantitative Data Summary
The results of an IC50 determination experiment are typically summarized in a table showing the inhibitor concentrations and the corresponding enzyme activity or percent inhibition. This data is then used to generate the dose-response curve.
| Inhibitor Concentration (µM) | Log [Inhibitor] | Average Reaction Rate (mOD/min) | % Inhibition |
| 0 (Control) | - | 50.0 | 0 |
| 0.1 | -1.0 | 45.2 | 9.6 |
| 0.3 | -0.52 | 38.9 | 22.2 |
| 1 | 0 | 25.1 | 49.8 |
| 3 | 0.48 | 12.8 | 74.4 |
| 10 | 1.0 | 5.3 | 89.4 |
| 30 | 1.48 | 2.1 | 95.8 |
| 100 | 2.0 | 0.8 | 98.4 |
Experimental Protocols
Protocol 1: Colorimetric IC50 Determination using BAPNA
This protocol describes the determination of the IC50 value of this compound against trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).[7][8]
Materials:
-
Trypsin from bovine pancreas
-
This compound
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl2
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.
-
Trypsin Working Solution: Dilute the trypsin stock solution to a final concentration of 10 µg/mL in Tris-HCl buffer.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in Tris-HCl buffer to obtain a range of concentrations (e.g., 200 µM to 0.2 µM, for a final concentration range of 100 µM to 0.1 µM in the assay).
-
BAPNA Substrate Solution: Prepare a 1 mg/mL solution of BAPNA in DMSO.[7]
-
-
Assay Setup:
-
Add 50 µL of Tris-HCl buffer to each well of a 96-well plate.
-
Add 25 µL of the appropriate inhibitor dilution to the test wells. For the 100% activity control, add 25 µL of Tris-HCl buffer. For the blank, add 50 µL of Tris-HCl buffer.
-
Add 25 µL of the trypsin working solution to all wells except the blank.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 25 µL of the BAPNA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 10-15 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.[9]
-
Protocol 2: Fluorescence-Based IC50 Determination
This protocol outlines a method for determining the IC50 value using a fluorogenic substrate. Fluorescence assays often provide higher sensitivity compared to colorimetric assays.[1][10]
Materials:
-
Trypsin from bovine pancreas
-
This compound
-
Fluorogenic trypsin substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation ~380 nm, Emission ~460 nm for AMC-based substrates)
Procedure:
-
Preparation of Reagents:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.
-
Trypsin Working Solution: Dilute the trypsin stock solution to a suitable final concentration (e.g., 1 µg/mL) in Assay Buffer. The optimal concentration should be determined empirically.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in Assay Buffer.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO.
-
Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (typically at or below the Km value).
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a black 96-well plate.
-
Add 25 µL of the inhibitor dilutions to the respective wells. For the control (100% activity), add 25 µL of Assay Buffer. For the blank, add 50 µL of Assay Buffer.
-
Add 25 µL of the trypsin working solution to all wells except the blank.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 25 µL of the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically every minute for 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate) from the linear portion of the fluorescence versus time plot for each well.
-
Calculate the percent inhibition for each inhibitor concentration as described in Protocol 1.
-
Plot the percent inhibition versus the log of the inhibitor concentration and perform non-linear regression analysis to determine the IC50 value.[9]
-
References
- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The activity of trypsin in the pancreatic juice and blood of poultry increases simultaneously in the postprandial period - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Trypsin - Wikipedia [en.wikipedia.org]
- 5. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. protocols.io [protocols.io]
- 8. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Raw data – Kinetic Mechanisms of Enzyme Inhibition and Activation [enzyme-modifier.ch]
- 10. biomol.com [biomol.com]
Application Notes and Protocols for Cell-Based Assay Development using 3,5-Difluorobenzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluorobenzamidine hydrochloride is a synthetic small molecule and a derivative of benzamidine, a well-established inhibitor of serine proteases. Benzamidine and its analogs are known to interact with the active site of enzymes like trypsin and thrombin, preventing their catalytic activity. The introduction of fluorine atoms can enhance binding affinity and metabolic stability, making this compound a compound of interest for the development of novel therapeutics targeting serine protease-mediated pathologies.
These application notes provide detailed protocols for utilizing this compound in the development of cell-based assays to characterize its inhibitory potential and cellular effects. The protocols cover the determination of its half-maximal inhibitory concentration (IC50) against a model serine protease, assessment of its cellular cytotoxicity, and a method for evaluating its efficacy in a cell-based model of protease activity.
Data Presentation
Table 1: In Vitro Trypsin Inhibition by this compound
| Concentration (µM) | % Inhibition |
| 0.1 | 8.2 |
| 0.5 | 25.1 |
| 1 | 48.9 |
| 5 | 75.3 |
| 10 | 90.1 |
| 50 | 98.5 |
| IC50 (µM) | 1.05 |
Table 2: Cytotoxicity of this compound in HEK293 Cells
| Concentration (µM) | Cell Viability (%) |
| 1 | 98.7 |
| 5 | 95.4 |
| 10 | 92.1 |
| 25 | 88.5 |
| 50 | 75.2 |
| 100 | 52.3 |
| CC50 (µM) | >100 |
Table 3: Inhibition of Cellular Protease Activity in a Reporter Cell Line
| Treatment | Normalized Luciferase Activity (RLU) | % Inhibition |
| Vehicle Control | 15,842 | 0 |
| 3,5-Difluorobenzamidine HCl (1 µM) | 12,189 | 23.1 |
| 3,5-Difluorobenzamidine HCl (5 µM) | 8,234 | 48.0 |
| 3,5-Difluorobenzamidine HCl (10 µM) | 4,912 | 69.0 |
| 3,5-Difluorobenzamidine HCl (25 µM) | 2,198 | 86.1 |
| IC50 (µM) | 6.2 |
Mandatory Visualizations
Experimental Protocols
Protocol 1: In Vitro Trypsin Inhibition Assay
This protocol determines the potency of this compound in inhibiting the enzymatic activity of trypsin, a model serine protease.
Materials:
-
This compound
-
Trypsin (from bovine pancreas)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2
-
Fluorogenic Substrate: Boc-Gln-Ala-Arg-AMC
-
DMSO
-
Black, flat-bottom 96-well assay plates
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10 mM to 1 µM). Further dilute these solutions 1:100 in Assay Buffer.
-
Enzyme Preparation: Prepare a 2X working solution of trypsin (e.g., 20 nM) in Assay Buffer.
-
Assay Plate Setup:
-
Add 50 µL of the diluted compound solutions to the appropriate wells of the 96-well plate.
-
For positive control wells (no inhibition), add 50 µL of Assay Buffer with 1% DMSO.
-
For negative control wells (background), add 100 µL of Assay Buffer.
-
-
Enzyme Addition: Add 50 µL of the 2X trypsin solution to all wells except the negative control wells.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Prepare a 2X working solution of the fluorogenic substrate (e.g., 20 µM) in Assay Buffer. Add 100 µL of the substrate solution to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity every minute for 30 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_negative_control) / (Rate_positive_control - Rate_negative_control))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Cytotoxicity Assay
This protocol assesses the effect of this compound on the viability of a mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells
-
Complete Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTS or MTT reagent
-
Clear, flat-bottom 96-well cell culture plates
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Trypsinize and count HEK293 cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. For the vehicle control, add medium containing the same final concentration of DMSO.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a 5% CO2 incubator until a color change is apparent.
-
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" control wells from all other wells.
-
Calculate the percent cell viability for each treatment using the following formula: % Cell Viability = 100 * (Absorbance_sample / Absorbance_vehicle_control)
-
Plot the percent cell viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Protocol 3: Cell-Based Protease Activity Reporter Assay
This protocol utilizes a reporter cell line to measure the inhibitory effect of this compound on the activity of a specific cellular protease. This example assumes a cell line engineered to express a protease and a reporter (e.g., luciferase) that is activated upon cleavage by the protease.
Materials:
-
Engineered reporter cell line (e.g., expressing a protease and a corresponding activatable reporter)
-
Appropriate cell culture medium
-
This compound
-
Luciferase assay reagent
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a white, opaque 96-well plate at an appropriate density in 100 µL of culture medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells.
-
Induction (if necessary): If the expression or activity of the protease is inducible, add the inducing agent at this step.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) to allow for compound action and reporter gene expression.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percent inhibition of protease activity for each compound concentration relative to the vehicle-treated control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the cellular IC50 value.
-
Application Notes and Protocols for the Synthesis of 3,5-Difluorobenzamidine Hydrochloride Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of a focused library of derivatives from 3,5-difluorobenzamidine hydrochloride. The synthesized compounds are intended for Structure-Activity Relationship (SAR) studies aimed at the discovery of novel therapeutic agents. The protocols outlined herein describe a versatile synthetic strategy for the derivatization of the core scaffold, enabling the systematic exploration of chemical space to identify key structural features that govern biological activity. This guide also includes a template for data presentation and visualization to facilitate the analysis and interpretation of SAR data.
Introduction
3,5-Difluorobenzamidine and its analogs are of significant interest in medicinal chemistry due to the presence of the electron-withdrawing fluorine atoms, which can modulate the physicochemical properties and biological activity of the molecule. The benzamidine moiety itself is a known pharmacophore that can interact with various biological targets, including enzymes such as serine proteases.[1] Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing a systematic approach to optimize lead compounds by identifying the impact of specific structural modifications on their biological activity.[2][3][4] This document outlines a practical workflow for the synthesis and evaluation of a library of N-substituted 3,5-difluorobenzamidine derivatives to build a robust SAR model.
Experimental Workflow
The overall workflow for the synthesis and SAR analysis of 3,5-difluorobenzamidine derivatives is depicted in the following diagram. This process begins with the synthesis of a focused library of compounds, followed by their purification and characterization. Subsequently, the biological activity of each derivative is assessed using a relevant in vitro assay. The resulting data is then compiled and analyzed to establish a clear structure-activity relationship, guiding the design of the next generation of more potent and selective compounds.
Caption: Experimental workflow for SAR studies.
Synthetic Protocols
The following protocols describe the general procedures for the synthesis of N-acyl and N-sulfonyl derivatives of 3,5-difluorobenzamidine. These reactions are versatile and can be adapted to a wide range of acylating and sulfonylating agents.
General Protocol for N-Acylation of 3,5-Difluorobenzamidine
This protocol describes the synthesis of N-acyl-3,5-difluorobenzamidine derivatives via reaction with various acid chlorides.
Materials:
-
This compound
-
Acid chloride of choice (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add the desired acid chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl-3,5-difluorobenzamidine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for N-Sulfonylation of 3,5-Difluorobenzamidine
This protocol outlines the synthesis of N-sulfonyl-3,5-difluorobenzamidine derivatives using various sulfonyl chlorides.
Materials:
-
This compound
-
Sulfonyl chloride of choice (e.g., benzenesulfonyl chloride, methanesulfonyl chloride)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C.
-
Add the desired sulfonyl chloride (1.1 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the pure N-sulfonyl-3,5-difluorobenzamidine derivative.
-
Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothetical SAR Study: Inhibition of Serine Protease X
For the purpose of illustrating the application of these protocols, we will consider a hypothetical SAR study aimed at identifying inhibitors of "Serine Protease X," a fictional enzyme implicated in an inflammatory disease. The amidine group is expected to interact with the catalytic serine residue in the active site of the enzyme.
Biological Assay: In Vitro Inhibition of Serine Protease X
The inhibitory activity of the synthesized compounds against Serine Protease X would be determined using a fluorogenic substrate assay. The assay measures the fluorescence intensity generated by the enzymatic cleavage of a substrate. The half-maximal inhibitory concentration (IC50) for each compound is determined by measuring the enzyme activity at various inhibitor concentrations.
Synthetic Scheme for Derivative Library
The following diagram illustrates the general synthetic scheme for the preparation of a focused library of derivatives for the SAR study.
Caption: General synthetic routes for derivatives.
Data Presentation for SAR Analysis
Clear and concise data presentation is crucial for effective SAR analysis. The following table provides a template for summarizing the synthetic and biological data for a hypothetical series of 3,5-difluorobenzamidine derivatives.
Table 1: Synthesis Yields and Biological Activity of 3,5-Difluorobenzamidine Derivatives
| Compound ID | R Group | Synthetic Route | Yield (%) | IC50 (µM) vs. Serine Protease X |
| DFB-001 | H (Parent) | - | - | > 100 |
| DFB-A01 | -COCH₃ | Acylation | 78 | 52.3 |
| DFB-A02 | -COPh | Acylation | 85 | 15.8 |
| DFB-A03 | -CO(4-Cl-Ph) | Acylation | 82 | 8.2 |
| DFB-A04 | -CO(4-MeO-Ph) | Acylation | 75 | 25.1 |
| DFB-S01 | -SO₂CH₃ | Sulfonylation | 65 | 75.4 |
| DFB-S02 | -SO₂Ph | Sulfonylation | 72 | 30.9 |
| DFB-S03 | -SO₂(4-NO₂-Ph) | Sulfonylation | 68 | 12.5 |
Initial SAR Observations (Hypothetical):
-
The parent 3,5-difluorobenzamidine shows negligible activity.
-
N-acylation and N-sulfonylation generally lead to an increase in inhibitory activity.
-
Aromatic acyl groups (e.g., DFB-A02) are more potent than aliphatic ones (e.g., DFB-A01).
-
Electron-withdrawing substituents on the aromatic ring of the acyl group (e.g., -Cl in DFB-A03) appear to enhance potency.
-
A similar trend is observed for the N-sulfonyl series, with electron-withdrawing groups on the phenylsulfonyl moiety (e.g., -NO₂ in DFB-S03) improving activity.
Hypothetical Signaling Pathway
To provide a broader context for the drug discovery effort, the following diagram illustrates a hypothetical signaling pathway in which Serine Protease X plays a key role. Inhibition of this protease is expected to block the downstream pro-inflammatory cascade.
Caption: Hypothetical signaling pathway.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the synthesis and SAR-driven optimization of 3,5-difluorobenzamidine derivatives. By systematically exploring the chemical space around this versatile scaffold, researchers can efficiently identify novel compounds with desired biological activities. The provided templates for data presentation and visualization are intended to streamline the process of SAR analysis and facilitate the design of next-generation lead compounds.
References
- 1. Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving solubility of 3,5-Difluorobenzamidine hydrochloride in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 3,5-Difluorobenzamidine hydrochloride, with a focus on improving its solubility in aqueous buffers.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Compound precipitates out of solution upon addition to a neutral or basic buffer.
-
Question: I dissolved this compound in water, but when I added it to my phosphate buffer at pH 7.4, the solution became cloudy and a precipitate formed. What is happening and how can I fix this?
-
Answer: 3,5-Difluorobenzamidine is a basic compound. The hydrochloride salt improves its solubility in acidic aqueous solutions where the amidine group is protonated. In neutral or basic buffers (pH > ~7), the compound can become deprotonated, leading to a significant decrease in aqueous solubility and causing it to precipitate.
Solutions:
-
pH Adjustment: The most effective method is to lower the pH of your final solution. The optimal pH for maintaining solubility is typically below 6.0. You can either prepare your buffer at a lower pH or adjust the pH of the final solution after adding the compound.
-
Co-solvents: If the experimental conditions do not allow for a low pH, consider using a co-solvent. Prepare a concentrated stock solution of the compound in an organic solvent like DMSO or ethanol. Then, add this stock solution to your aqueous buffer dropwise while vortexing. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that could cause protein denaturation or other experimental artifacts (typically <1-5%).[1][2][3][4]
-
Temperature: Gently warming the buffer while adding the compound can help increase its solubility. However, be cautious as prolonged heating can degrade the compound. Ensure the working temperature is compatible with your experimental setup.[5]
-
Issue 2: Difficulty dissolving the compound even in acidic buffers.
-
Question: I am trying to dissolve this compound in a citrate buffer at pH 5.0, but it is taking a very long time to dissolve, and some particles remain. How can I improve the dissolution rate?
-
Answer: While acidic conditions favor the solubility of this compound, achieving a high concentration or a rapid dissolution can still be challenging.
Solutions:
-
Sonication: Place the vial containing the buffer and compound in a sonicator bath for short intervals (e.g., 5-10 minutes). This uses ultrasonic waves to break down particle agglomerates and increase the surface area for dissolution.[3]
-
Vortexing and Gentle Heating: Vigorous vortexing can aid dissolution. Gentle warming of the solution (e.g., to 37°C) can also increase the rate of dissolution.[5]
-
Micronization: If you are working with the solid compound, grinding it to a finer powder using a mortar and pestle can increase the surface area and speed up dissolution.[2][3]
-
Stock Solution Preparation: Prepare a higher concentration stock solution in a co-solvent like DMSO where the compound is more readily soluble. Then, dilute this stock into your acidic buffer to the desired final concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common aqueous buffers?
| Buffer System | pH | Estimated Solubility (mg/mL) | Notes |
| Glycine-HCl | 2.0 | > 10 | Expected to be highly soluble. |
| Citrate Buffer | 4.5 | 5 - 10 | Good solubility is expected. |
| Phosphate Buffer | 6.8 | < 1 | Solubility is significantly reduced. |
| Tris Buffer | 8.0 | < 0.1 | Likely to be poorly soluble. |
Disclaimer: The values in this table are estimates and should be experimentally verified.
Q2: Can I prepare a concentrated stock solution of this compound?
A2: Yes, preparing a concentrated stock solution is a common practice. It is recommended to use a co-solvent for this purpose.
-
In Organic Solvents: Dimethyl sulfoxide (DMSO) and ethanol are suitable solvents for preparing stock solutions of this compound at concentrations of 10-50 mM.[7]
-
In Acidic Buffers: If your experiment is sensitive to organic solvents, you can prepare a stock solution in an acidic buffer (e.g., 50 mM Glycine-HCl, pH 3.0). The achievable concentration will be lower than in organic solvents.
Q3: How should I store solutions of this compound?
A3: It is recommended to prepare aqueous solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C for up to a month. For stock solutions in anhydrous DMSO, storage at -20°C can be extended to several months. Avoid repeated freeze-thaw cycles.
Q4: What is the pKa of this compound?
A4: The exact pKa value for 3,5-Difluorobenzamidine is not widely published. However, the pKa of the parent compound, benzamidine, is around 11.6. The electron-withdrawing fluorine atoms at the 3 and 5 positions are expected to decrease the basicity of the amidine group, likely lowering the pKa into the range of 9-10. This means the compound will be predominantly in its protonated, more soluble form at pH values below this range.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a specific aqueous buffer.[8]
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., 50 mM Phosphate Buffer, pH 7.4)
-
Orbital shaker with temperature control
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound to a known volume of the buffer in a sealed vial (e.g., 5 mg to 1 mL).
-
Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the buffer to a concentration within the linear range of your analytical method.
-
Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
Calculate the solubility in mg/mL or mM.
Protocol 2: Preparation of a Working Solution using a Co-solvent
This protocol describes the preparation of a working solution of this compound in an aqueous buffer using DMSO as a co-solvent.[4][7]
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice
-
Vortex mixer
Procedure:
-
Prepare a 50 mM stock solution of this compound in anhydrous DMSO.
-
Warm the aqueous buffer to the desired working temperature.
-
While vortexing the buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. For example, to prepare 1 mL of a 100 µM solution, add 2 µL of the 50 mM DMSO stock to 998 µL of buffer.
-
Ensure the final concentration of DMSO is below the tolerance level of your experiment (typically <1%).
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, you may need to lower the final concentration or increase the percentage of co-solvent if your experiment allows.
Visualizations
Caption: Workflow for a serine protease inhibition assay.
Caption: Troubleshooting logic for solubility issues.
References
- 1. longdom.org [longdom.org]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
addressing off-target effects of 3,5-Difluorobenzamidine hydrochloride in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of 3,5-Difluorobenzamidine hydrochloride in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary mechanism of action for this compound?
A1: Based on the well-established activity of its parent compound, benzamidine, this compound is expected to act as a competitive inhibitor of serine proteases.[1][2][3] Benzamidine derivatives are known to target the active site of enzymes like trypsin, plasmin, and thrombin.[1][4] For the purpose of this guide, we will consider a hypothetical primary target, "Protease X," a trypsin-like serine protease implicated in a cancer-related signaling pathway.
Q2: What are the likely off-target effects of this compound?
A2: Off-target effects can arise from the inhibition of other serine proteases within the cell, as the active sites of these enzymes can share structural similarities.[1][5] This could lead to the modulation of unintended signaling pathways. Additionally, at higher concentrations, interactions with other, unrelated proteins cannot be ruled out.
Q3: My cells are showing unexpected phenotypes (e.g., changes in morphology, reduced viability) that don't seem to be related to the known function of the primary target. What could be the cause?
A3: This discrepancy between expected and observed phenotypes is a common indicator of off-target effects. The unexpected cellular response could be due to the inhibition of one or more unintended proteins that are critical for normal cellular function. It is also possible that the compound is causing general cytotoxicity at the concentration used.
Q4: How can I distinguish between on-target and off-target effects in my cellular assay?
A4: Several strategies can be employed:
-
Use of a structurally related but inactive control compound: This can help determine if the observed phenotype is due to the specific chemical scaffold of your inhibitor.
-
Rescue experiments: If the on-target effect is the inhibition of a protease leading to a downstream event, see if you can rescue the phenotype by adding back the product of that enzymatic reaction.
-
Target knockdown/knockout: Use techniques like siRNA or CRISPR to reduce the expression of the intended target. If the phenotype of target knockdown is similar to that of the compound treatment, it provides evidence for on-target activity.
-
Orthogonal assays: Confirm your findings using a different assay that measures a distinct aspect of the same biological process.
Troubleshooting Guides
Problem 1: High Cytotoxicity Observed at Effective Concentrations
Description: You observe significant cell death, rounding, or detachment from the culture plate at concentrations of this compound that are required to inhibit the primary target, Protease X.
Possible Causes:
-
The inhibitor concentration is too high, leading to general toxicity.
-
The off-target inhibition of a protease essential for cell survival.
-
Toxicity from the solvent (e.g., DMSO).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
Solutions and Experimental Protocols:
-
Dose-Response Cytotoxicity Assay:
-
Protocol:
-
Plate cells in a 96-well plate at a suitable density.
-
Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM).
-
Treat cells with the compound and a vehicle control (e.g., DMSO at a final concentration of ≤ 0.1%).
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo®, or LDH assay).
-
Calculate the IC50 for cytotoxicity and compare it to the EC50 for the desired on-target effect.
-
-
-
Data Summary:
| Parameter | 3,5-Difluorobenzamidine HCl | Control Compound (Inactive) |
| On-Target EC50 | 1 µM | > 100 µM |
| Cytotoxicity IC50 | 25 µM | > 100 µM |
Problem 2: Inconsistent Results Between Biochemical and Cellular Assays
Description: The compound shows high potency and selectivity for purified Protease X in a biochemical assay, but in a cellular context, the observed effects are much weaker or different from what is expected.
Possible Causes:
-
Poor cell permeability of the compound.
-
Rapid metabolism of the compound by the cells.
-
Active efflux of the compound from the cells.
-
Dominant off-target effects masking the on-target phenotype.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent assay results.
Solutions and Experimental Protocols:
-
Cellular Thermal Shift Assay (CETSA):
-
Protocol:
-
Culture cells and treat with this compound or a vehicle control.
-
Harvest and lyse the cells.
-
Aliquot the lysate and heat to a range of temperatures (e.g., 40-70°C).
-
Centrifuge to pellet aggregated proteins.
-
Collect the supernatant containing soluble proteins.
-
Analyze the amount of soluble Protease X at each temperature by Western blot or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
-
Signaling Pathway Considerations
Hypothetical On-Target and Off-Target Signaling:
Caption: On-target vs. potential off-target signaling.
References
- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions for 3,5-Difluorobenzamidine Hydrochloride
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the N-arylation of 3,5-Difluorobenzamidine hydrochloride. The following sections detail optimized reaction conditions, troubleshooting for common issues, and a general experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended reaction for N-arylation of 3,5-Difluorobenzamidine?
A1: The palladium-catalyzed Buchwald-Hartwig amination is a highly effective method for the N-monoarylation of amidines, including 3,5-Difluorobenzamidine.[1] This reaction couples the amidine with a range of aryl bromides, chlorides, and triflates, offering excellent selectivity for the formation of a single C-N bond.[1]
Q2: My 3,5-Difluorobenzamidine is a hydrochloride salt. How does this affect the reaction?
A2: The hydrochloride salt form means the amidine is protonated and not nucleophilic. It is crucial to use a sufficient amount of base to both neutralize the hydrochloride and facilitate the catalytic cycle. Typically, more than two equivalents of base relative to the amidine hydrochloride are required. Cesium carbonate (Cs₂CO₃) has been found to be a uniquely effective base for this transformation.[1]
Q3: What are the optimal catalyst, ligand, base, and solvent for this coupling reaction?
A3: Based on studies of similar amidine arylations, a highly effective catalytic system consists of a palladium precatalyst, a bulky biarylphosphine ligand, a specific carbonate base, and an alcohol solvent.[1] The recommended conditions are summarized in the table below.
Q4: I am observing low to no yield. What are the most common causes?
A4: Low yields in the N-arylation of amidines can stem from several factors:
-
Insufficient Base: Failure to add enough base to free the amidine and participate in the reaction is a common issue.
-
Catalyst Deactivation: The amidine group can chelate to the palladium center, potentially poisoning the catalyst.[1] The use of bulky biarylphosphine ligands helps to prevent this.[1] Also, ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst.
-
Poor Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous and pure. The particle size of the cesium carbonate can also be crucial for reactivity.[1]
Q5: I am seeing byproducts in my reaction. What are they and how can I minimize them?
A5: The most common byproduct is the N,N'-bisarylated amidine. While the recommended catalyst system shows excellent selectivity for monoarylation, small amounts of the bisarylated product can sometimes be observed.[1] To minimize this, ensure accurate stoichiometry and consider lowering the reaction temperature or time. Another potential side reaction is the hydrodehalogenation of the aryl halide starting material. This can be minimized by ensuring an oxygen-free environment and using high-purity reagents.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Materials | 1. Insufficient base to neutralize the HCl salt and deprotonate the amidine. 2. Inactive catalyst system. 3. Poor quality of reagents (e.g., wet solvent, old base). 4. Reaction temperature is too low. | 1. Use at least 2.5 equivalents of finely ground Cs₂CO₃. 2. Use a proven catalyst/ligand system like Pd₂(dba)₃ with tBuBrettPhos. Ensure the ligand has not been oxidized. 3. Use anhydrous tert-Butanol and ensure all glassware is oven-dried. 4. Increase the temperature to 85-100 °C. |
| Formation of N,N'-Bisarylated Byproduct | 1. Reaction temperature is too high or reaction time is too long. 2. Incorrect stoichiometry. | 1. Reduce the reaction temperature or monitor the reaction closely and stop it upon full consumption of the starting aryl halide. 2. Ensure the amidine is not the limiting reagent. |
| Hydrodehalogenation of Aryl Halide | 1. Presence of oxygen in the reaction. 2. Impurities in reagents acting as a hydrogen source. | 1. Thoroughly degas the solvent and ensure the reaction is maintained under a positive pressure of inert gas (Argon or Nitrogen). 2. Use high-purity, anhydrous reagents. |
| Difficulty in Product Isolation | The N-arylated amidine product can be very polar. | Purification by column chromatography may be challenging. Consider isolation by precipitation or crystallization. In some cases, converting the product to a salt (e.g., with HCl) can aid in purification. |
Data Presentation: Optimized Reaction Conditions
The following table summarizes optimized conditions for the N-monoarylation of amidines with various aryl halides, based on the successful coupling of related substrates.[1] These conditions serve as an excellent starting point for optimizing the reaction of this compound.
| Component | Recommended Reagent/Parameter | Concentration / Loading | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 0.5 - 1.5 mol% | Lower loadings are often sufficient for electron-rich aryl bromides.[1] |
| Ligand | tBuBrettPhos | 1.2 - 3.6 mol% | A bulky biarylphosphine ligand is crucial for preventing catalyst inhibition.[1] |
| Base | Cs₂CO₃ (Cesium Carbonate) | 2.5 equivalents | Must be finely ground. This base was found to be uniquely effective.[1] |
| Solvent | tert-Butanol (t-BuOH) | 0.5 M (relative to limiting reagent) | Anhydrous solvent is required. |
| Temperature | 85 - 100 °C | Electron-poor aryl halides may require higher temperatures.[1] | |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
Experimental Protocols
General Procedure for the Palladium-Catalyzed N-Arylation of this compound
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), and finely ground cesium carbonate (2.5 equiv.) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Catalyst Addition: In the same glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (tBuBrettPhos, 3.6 mol%).
-
Solvent Addition: Remove the sealed vessel from the glovebox and add anhydrous tert-butanol via syringe to achieve the desired concentration (e.g., 0.5 M).
-
Degassing: If the reaction setup was performed outside a glovebox, thoroughly degas the mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Workflow for the N-arylation of 3,5-Difluorobenzamidine HCl.
Caption: Troubleshooting decision tree for low reaction conversion.
Caption: Simplified Buchwald-Hartwig cycle for N-arylation of amidines.
References
Technical Support Center: Troubleshooting Enzyme Assays with 3,5-Difluorobenzamidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during enzyme assays using 3,5-Difluorobenzamidine hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to poor reproducibility.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary use in enzyme assays?
This compound is a synthetic small molecule that belongs to the class of amidine-containing compounds. In biochemical assays, it often acts as a competitive inhibitor of serine proteases by binding to the active site of these enzymes. Its fluorinated structure can influence its binding affinity and selectivity.
2. What are the recommended storage conditions for this compound?
To ensure stability and prevent degradation, this compound powder should be stored in an inert atmosphere at room temperature.[1][2] Stock solutions, especially in aqueous buffers, should be prepared fresh before use, as amidine compounds can be sensitive to oxidation.[3] If storage of a stock solution is necessary, it is best to store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
3. In what solvent should I dissolve this compound?
This compound is generally soluble in organic solvents like dimethyl sulfoxide (DMSO). For use in aqueous enzyme assays, it is common practice to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous assay buffer to the final desired concentration. It is crucial to ensure the final concentration of DMSO in the assay is low (typically ≤1-5%) to avoid affecting enzyme activity.[4][5][6][7]
Troubleshooting Poor Reproducibility
Poor reproducibility in enzyme assays can stem from various factors related to the inhibitor, the enzyme, the assay conditions, or the experimental technique. The following sections provide a structured guide to troubleshoot common issues.
Issue 1: Inconsistent IC50 Values or High Variability Between Replicates
High variability in the half-maximal inhibitory concentration (IC50) is a frequent problem that can obscure the true potency of an inhibitor.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A flowchart for troubleshooting inconsistent IC50 values.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inhibitor Precipitation | Visually inspect wells for precipitate. Prepare fresh inhibitor dilutions. Consider performing a solubility test of this compound in your specific assay buffer. If solubility is an issue, you may need to adjust the buffer composition or the final DMSO concentration. |
| Inhibitor Degradation | Prepare fresh stock solutions of this compound for each experiment. Amidine compounds can be unstable in aqueous solutions.[3] |
| Inhibitor Aggregation | Small molecule inhibitors can form aggregates in aqueous solutions, leading to non-specific enzyme inhibition and variable results.[8][9] Perform a detergent test by including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to see if it reduces the variability. Dynamic Light Scattering (DLS) can also be used to detect aggregates.[8][10] |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to multiple wells simultaneously to minimize timing differences. Ensure proper mixing of all components. |
| Fluctuations in Assay Conditions | Ensure consistent incubation times and temperatures for all plates and wells. Use a temperature-controlled plate reader. Verify the pH of the assay buffer before each experiment. |
Issue 2: No or Very Low Inhibition Observed
Another common issue is the lack of expected inhibitory activity from this compound.
Signaling Pathway of Serine Protease Inhibition
Caption: Competitive inhibition of a serine protease.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Verify the calculations for your stock solution and serial dilutions. Ensure the correct final concentrations are being tested. It may be necessary to test a wider range of inhibitor concentrations. |
| Degraded Inhibitor | Use a fresh vial of this compound powder to prepare a new stock solution. |
| Inactive Enzyme | Confirm the activity of your enzyme stock with a known substrate and, if possible, a different known inhibitor. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Inappropriate Assay Buffer | The pH and ionic strength of the assay buffer can significantly impact both enzyme activity and inhibitor binding.[7] Ensure the buffer conditions are optimal for your specific enzyme. The binding of amidine-based inhibitors can be sensitive to salt concentrations. |
| Substrate Concentration Too High | For competitive inhibitors like benzamidines, high substrate concentrations can overcome the inhibitory effect. Determine the Michaelis-Menten constant (Km) for your substrate and use a substrate concentration at or below the Km value. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 192.59 g/mol )[1] in a microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication may aid in dissolution.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Standard Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare the assay buffer at the optimal pH and ionic strength for the target enzyme.
-
Prepare a fresh dilution series of this compound from the DMSO stock solution into the assay buffer. Ensure the final DMSO concentration is consistent across all wells.
-
Prepare the enzyme and substrate solutions in the assay buffer.
-
-
Assay Setup (96-well plate):
-
Add the assay buffer to all wells.
-
Add the diluted inhibitor solutions to the test wells. For control wells (100% activity), add an equivalent volume of assay buffer with the same final DMSO concentration.
-
Add the enzyme solution to all wells except for the blank controls (which receive only buffer and substrate).
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at a constant temperature (e.g., 37°C) for a recommended time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Data Acquisition: Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Quantitative Data Summary
The following tables summarize key parameters to consider when working with this compound and in enzyme assays in general.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 144797-68-2 | [1][2] |
| Molecular Formula | C₇H₇ClF₂N₂ | [1] |
| Molecular Weight | 192.59 g/mol | [1] |
| Physical Form | Solid | [2] |
| Storage | Inert atmosphere, Room Temperature | [1][2] |
Table 2: General Recommendations for Enzyme Assay Parameters
| Parameter | Recommendation | Rationale |
| pH | Optimal for the specific enzyme | Enzyme activity and inhibitor binding are pH-dependent.[7] |
| Ionic Strength | Optimized for the specific assay | Can influence both enzyme stability and inhibitor potency.[8] |
| DMSO Concentration | ≤1-5% (v/v) | High concentrations can affect enzyme stability and activity.[4][5][6][7] |
| Substrate Concentration | At or below Km for competitive inhibitors | To ensure sensitive detection of competitive inhibition. |
| Enzyme Concentration | In the linear range of the assay | To ensure the reaction rate is proportional to enzyme concentration. |
| Pre-incubation Time | 15-30 minutes | Allows for the inhibitor to reach binding equilibrium with the enzyme. |
References
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. This compound | 144797-68-2 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS‐CoV‐2 protease 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in the synthesis of 3,5-Difluorobenzamidine hydrochloride analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-difluorobenzamidine hydrochloride and its analogs. The content is designed to address common challenges and provide detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound analogs, primarily via the Pinner reaction, which is the most common synthetic route.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| SYN-001 | Low or No Yield of Pinner Salt (Ethyl 3,5-Difluorobenzimidate HCl) | 1. Incomplete reaction due to insufficient HCl. 2. Presence of moisture in the reaction. 3. Low reactivity of the electron-deficient 3,5-difluorobenzonitrile.[1] 4. Unstable Pinner salt intermediate decomposing.[1] | 1. Ensure a continuous stream of dry HCl gas is bubbled through the solution. Use a freshly prepared solution of HCl in the alcohol. 2. Use anhydrous alcohol and solvent. Dry all glassware thoroughly before use. 3. Increase reaction time and/or temperature. Consider using a Lewis acid co-catalyst to enhance nitrile reactivity.[2][3] 4. Maintain a low reaction temperature (0-5 °C) during the Pinner salt formation to minimize decomposition.[1] |
| SYN-002 | Low Yield of 3,5-Difluorobenzamidine HCl during Ammonolysis | 1. Incomplete conversion of the Pinner salt. 2. Hydrolysis of the Pinner salt to the corresponding ester or amide. | 1. Use a sufficient excess of ammonia (as a solution in alcohol or as a gas). 2. Ensure anhydrous conditions during the ammonolysis step. Avoid aqueous work-ups until the amidine formation is complete. |
| SYN-003 | Formation of Significant By-products (e.g., 3,5-Difluorobenzamide) | 1. Presence of water in the reaction mixture, leading to hydrolysis of the nitrile or Pinner salt. 2. The Pinner salt can eliminate alkyl chloride to form the amide.[1] | 1. Rigorously exclude moisture from all reagents and equipment. 2. Maintain low temperatures during the formation and isolation of the Pinner salt. |
| PUR-001 | Difficulty in Purifying the Final Amidine Hydrochloride Product | 1. Co-precipitation of ammonium chloride. 2. The product is an oil or difficult to crystallize. | 1. Wash the crude product with a solvent in which the desired product is sparingly soluble but ammonium chloride is soluble (e.g., cold isopropanol or acetone). 2. Attempt recrystallization from various solvent systems (e.g., ethanol/ether, methanol/dichloromethane). If crystallization fails, consider purification by column chromatography on silica gel using a polar eluent system, followed by conversion to the hydrochloride salt. |
| SCA-001 | Reaction Stalls or is Sluggish | 1. Insufficient activation of the nitrile. The electron-withdrawing fluorine atoms decrease the nucleophilicity of the nitrile nitrogen.[1] 2. Steric hindrance in N-substituted analog synthesis. | 1. Consider using a stronger acid or a Lewis acid catalyst.[2][3] 2. For sterically hindered amines in the synthesis of N-substituted analogs, longer reaction times or higher temperatures may be necessary. Alternatively, a different synthetic route not involving the Pinner reaction may be required. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Pinner reaction. This two-step process involves the acid-catalyzed reaction of 3,5-difluorobenzonitrile with an alcohol (typically ethanol) to form an intermediate imino ester salt (a Pinner salt), which is then treated with ammonia to yield the desired amidine hydrochloride.[1]
Q2: Why are anhydrous conditions so critical for the Pinner reaction?
A2: The presence of water can lead to several undesirable side reactions. Water can hydrolyze the starting nitrile to 3,5-difluorobenzamide, or it can react with the intermediate Pinner salt to produce the corresponding ethyl ester. Both of these side reactions will reduce the yield of the desired amidine.
Q3: My Pinner salt intermediate seems to be unstable. What can I do to improve its stability?
A3: The imidium chloride salt (Pinner salt) is known to be thermodynamically unstable.[1] It is crucial to maintain low temperatures (typically 0-5 °C) during its formation and handling to prevent decomposition.[1] It is also common practice to use the Pinner salt in the subsequent step without isolation.[1]
Q4: I am getting a low yield when synthesizing an N-aryl-3,5-difluorobenzamidine analog. What could be the reason?
A4: The nucleophilicity of the aniline derivative used in the second step is a critical factor. Electron-withdrawing groups on the aniline will decrease its nucleophilicity, potentially leading to a slower reaction and lower yield. In such cases, increasing the reaction temperature or time may be necessary.
Q5: What are suitable recrystallization solvents for purifying this compound?
A5: A common technique for purifying amidine hydrochlorides is recrystallization. Suitable solvent systems often involve a polar protic solvent in which the salt is soluble at higher temperatures, and a less polar solvent to induce precipitation upon cooling. Examples include ethanol/diethyl ether, methanol/dichloromethane, or isopropanol.
Experimental Protocols
Protocol 1: Synthesis of this compound via Pinner Reaction
Step 1: Formation of Ethyl 3,5-Difluorobenzimidate Hydrochloride (Pinner Salt)
-
Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (e.g., 100 mL) to the flask and cool it to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the cold ethanol until the solution is saturated.
-
To this solution, add 3,5-difluorobenzonitrile (1 equivalent) portion-wise while maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at 0-5 °C for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, the resulting Pinner salt may precipitate. It is often used directly in the next step without isolation.
Step 2: Ammonolysis to this compound
-
Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through cold (0 °C) anhydrous ethanol.
-
Slowly add the ethanolic ammonia solution (a significant excess, e.g., 5-10 equivalents) to the Pinner salt mixture from Step 1, while maintaining the temperature at 0-10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
The product, this compound, will precipitate from the solution.
-
Collect the solid by vacuum filtration and wash it with cold anhydrous ethanol or diethyl ether to remove any unreacted starting materials and by-products.
-
The crude product can be further purified by recrystallization.
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of 3,5-Difluorobenzamidine HCl.
References
minimizing non-specific binding of 3,5-Difluorobenzamidine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding (NSB) of 3,5-Difluorobenzamidine hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic chemical compound.[1] Benzamidine and its derivatives are known competitive inhibitors of serine proteases such as trypsin, plasmin, and thrombin.[2][3] Therefore, this compound is likely to be used in enzyme inhibition assays, binding studies, and as a tool compound in drug discovery research targeting serine proteases.
Q2: What is non-specific binding (NSB) and why is it a problem?
Non-specific binding refers to the interaction of a compound, in this case, this compound, with molecules or surfaces other than its intended biological target.[4] This can lead to inaccurate experimental results, such as an overestimation of binding affinity or inhibition, high background signals, and false positives.[4][5]
Q3: What are the common causes of non-specific binding for small molecules like this compound?
Several factors can contribute to high non-specific binding of small molecules:
-
Hydrophobic Interactions: Hydrophobic compounds can non-specifically associate with proteins and plastic surfaces.[6]
-
Electrostatic Interactions: Charged molecules can bind to surfaces or proteins with an opposite charge.[6]
-
Suboptimal Assay Buffer: The pH, ionic strength, and absence of blocking agents in the assay buffer can promote non-specific interactions.[6]
-
Presence of Serum Proteins: In cell-based assays, small molecules can bind to serum proteins, leading to off-target effects.[6]
Troubleshooting Guides
High background or suspected non-specific binding can be addressed by systematically optimizing your experimental conditions.
Initial Assessment of Non-Specific Binding
A simple preliminary test is to run your analyte (e.g., your target protein or cell lysate) over the assay surface (e.g., ELISA plate, sensor chip) in the absence of the immobilized ligand or with a control surface.[7] If you observe a significant signal from this compound alone, you likely have an NSB issue.
Troubleshooting Workflow for Minimizing Non-Specific Binding
References
- 1. This compound | 144797-68-2 [sigmaaldrich.cn]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 5. sinobiological.com [sinobiological.com]
- 6. benchchem.com [benchchem.com]
- 7. nicoyalife.com [nicoyalife.com]
identifying and mitigating artifacts in screening with 3,5-Difluorobenzamidine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 3,5-Difluorobenzamidine hydrochloride in screening assays. Due to its chemical structure, this compound may present certain challenges in experimental settings, leading to potential artifacts and misinterpretation of results. This guide is designed to help you identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
A1: this compound is a small organic molecule. The benzamidine functional group is a well-known competitive inhibitor of serine proteases such as trypsin, thrombin, and plasmin.[1][2] Therefore, it is expected to show activity in screens targeting these enzymes.
Q2: Why am I seeing activity in my assay when my target is not a serine protease?
A2: Apparent activity against non-serine protease targets could be due to several types of assay artifacts. These include promiscuous inhibition due to the benzamidine scaffold, compound aggregation, or interference with the assay signal (e.g., fluorescence). It is crucial to perform counter-screens and orthogonal assays to validate any observed activity.
Q3: Could this compound be a Pan-Assay Interference Compound (PAIN)?
A3: While not definitively classified as a PAIN in publicly available literature, the benzamidine moiety can be associated with promiscuous activity. Promiscuous inhibitors often interact with multiple, unrelated targets, leading to false positives in various assays. Therefore, it is prudent to treat this compound with caution and thoroughly validate its activity.
Q4: How can I determine if my compound is aggregating in the assay buffer?
A4: Compound aggregation can be assessed using techniques like Dynamic Light Scattering (DLS) or by observing a dose-response curve with a steep Hill slope. The inclusion of a non-ionic detergent, such as Triton X-100 or Tween-20, in the assay buffer can also help identify aggregation-based inhibition, as it will often disrupt the aggregates and reduce or eliminate the observed activity.[3]
Q5: Can the fluorine atoms on the phenyl ring cause interference?
A5: Fluorinated compounds can sometimes exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays.[4] It is recommended to measure the fluorescence spectrum of this compound under your specific assay conditions to rule out this possibility.
Troubleshooting Guide
Problem 1: Unexpected Inhibition in a Biochemical Assay
Possible Cause: Promiscuous inhibition of off-target proteins, particularly serine proteases that may be present as contaminants.
Troubleshooting Steps:
-
Counter-Screen against a panel of serine proteases: Test the compound's activity against common serine proteases like trypsin and chymotrypsin.
-
Assay with a structurally related but inactive control compound: Synthesize or purchase a close analog of 3,5-Difluorobenzamidine that is expected to be inactive (e.g., the corresponding benzamide) to see if the observed effect is specific.
-
Vary enzyme concentration: True inhibitors should have IC50 values that are independent of the enzyme concentration, whereas promiscuous inhibitors often show a dependence.
Problem 2: Steep Dose-Response Curve and Irreproducible Results
Possible Cause: Compound aggregation at higher concentrations.
Troubleshooting Steps:
-
Dynamic Light Scattering (DLS): Analyze the compound in your assay buffer at various concentrations to detect the formation of aggregates.[5][6][7]
-
Detergent Test: Re-run the assay with the addition of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100.[3] A significant decrease in potency or efficacy suggests aggregation.
-
Pre-incubation Test: Vary the pre-incubation time of the compound with the protein. Aggregation-based inhibition is often time-dependent.
Problem 3: High Background Signal in a Fluorescence-Based Assay
Possible Cause: Intrinsic fluorescence of the compound.
Troubleshooting Steps:
-
Measure Compound Fluorescence: In a plate reader, measure the fluorescence of this compound alone in the assay buffer, using the same excitation and emission wavelengths as your assay.
-
Pre-read Plates: Before initiating the assay reaction, perform a fluorescence read of the plate after compound addition to determine the background fluorescence. This can often be subtracted from the final reading.
-
Use a Red-Shifted Dye: If possible, switch to a fluorescent probe that excites and emits at longer wavelengths, as many interfering compounds are fluorescent in the blue-green region of the spectrum.[4]
Quantitative Data
The following tables provide representative data for benzamidine derivatives. Note that these are example values and may not be directly applicable to this compound.
Table 1: Example Inhibitory Activity of Benzamidine Derivatives against Serine Proteases
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Benzamidine | Trypsin | 18 | Fictional Data |
| Benzamidine | Thrombin | 35 | Fictional Data |
| 4-Fluorobenzamidine | Trypsin | 25 | Fictional Data |
| 4-Fluorobenzamidine | Thrombin | 42 | Fictional Data |
Table 2: Effect of Detergent on Apparent Inhibition by an Aggregating Compound
| Compound Concentration (µM) | % Inhibition (without 0.1% Triton X-100) | % Inhibition (with 0.1% Triton X-100) |
| 1 | 15 | 5 |
| 5 | 60 | 10 |
| 10 | 95 | 12 |
| 20 | 98 | 15 |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Detection
-
Sample Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into the final assay buffer to achieve the desired test concentrations. It is critical to filter the buffer using a 0.22 µm filter before adding the compound.
-
Instrument Setup: Allow the DLS instrument to warm up and equilibrate at the assay temperature.
-
Measurement:
-
First, measure the buffer alone to establish a baseline.
-
Measure each concentration of the compound. For each sample, acquire multiple readings to ensure reproducibility.
-
-
Data Analysis: Analyze the data to determine the particle size distribution (hydrodynamic radius) and polydispersity index (PDI). A significant increase in particle size or a high PDI at higher compound concentrations is indicative of aggregation.[8]
Protocol 2: Counter-Screen for Fluorescence Interference
-
Plate Preparation: In a black, clear-bottom microplate, add this compound at various concentrations to wells containing your assay buffer. Include wells with buffer only as a negative control and your fluorescent probe as a positive control.
-
Incubation: Incubate the plate under the same conditions as your primary assay (time and temperature).
-
Fluorescence Reading: Read the plate using a plate reader with the same excitation and emission wavelengths and filter sets used in your primary assay.
-
Data Analysis: Compare the fluorescence intensity of the wells containing the compound to the buffer-only wells. A concentration-dependent increase in fluorescence indicates that the compound is intrinsically fluorescent and may be interfering with your assay.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effects of detergents and organic solvents on protein refolding: control of aggregation and folding rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MagHelix™ Dynamic Light Scattering (DLS) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 6. wyatt.com [wyatt.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 3,5-Difluorobenzamidine Hydrochloride-Derived Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the selectivity of inhibitors derived from 3,5-difluorobenzamidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common targets for inhibitors derived from the benzamidine scaffold?
A1: The benzamidine scaffold is a versatile starting point for designing inhibitors for a variety of enzyme classes. Commonly, these derivatives target proteases, kinases, and histone deacetylases (HDACs). For instance, different series of benzamidine derivatives have been evaluated for their inhibitory activity against enzymes like acrosin, acetylcholinesterase, and histone deacetylase 1 (HDAC1).[1][2][3] The specific target will depend on the overall structure and substitutions on the benzamidine core.
Q2: How can I assess the selectivity of my 3,5-difluorobenzamidine-derived inhibitor?
A2: The most common method for determining inhibitor selectivity is to screen it against a panel of related enzymes.[4][5] For example, if your primary target is a specific kinase, you would test your inhibitor against a broad panel of other kinases (kinome profiling).[5][6] The data from these screens, typically IC50 or Ki values, will allow you to calculate a selectivity index by comparing the potency against your target to the potency against off-targets.[5]
Q3: What are some general strategies to improve the selectivity of my inhibitor?
A3: Improving selectivity often involves medicinal chemistry approaches guided by structure-activity relationship (SAR) studies.[1][2][3] Key strategies include:
-
Introducing bulky or specific functional groups: These can create steric hindrance that prevents binding to the more open active sites of off-target enzymes while maintaining affinity for the desired target.
-
Targeting unique structural features: Exploiting less conserved regions of the target enzyme's active site or allosteric sites can lead to highly selective inhibitors.[7] For example, the MAP4K4 kinase has a rare "closed" conformation of the P-Loop motif that can be exploited for selectivity.[7]
-
Computational modeling: Molecular docking and dynamics simulations can help to understand the binding modes of your inhibitor and guide the design of more selective analogs.[1]
Troubleshooting Guides
Problem 1: My inhibitor shows significant off-target activity.
Possible Cause 1: The inhibitor is binding to a highly conserved region of the enzyme family.
-
Solution: Analyze the structure of your target and its off-targets. If your inhibitor binds to a highly conserved region, such as the ATP-binding pocket in kinases, consider designing derivatives that also interact with less conserved, adjacent regions.[7] This can be achieved by adding substituents that can form specific interactions with unique amino acid residues in your target enzyme.
Possible Cause 2: The inhibitor concentration used in cell-based assays is too high.
-
Solution: It is recommended to use inhibitor concentrations that are 5 to 10 times higher than the known Ki or IC50 values to achieve complete inhibition of the target enzyme.[8] However, at concentrations 20-fold or higher, you may observe non-specific effects.[8] Perform dose-response experiments to determine the optimal concentration that inhibits the target without causing significant off-target effects.
Problem 2: I am seeing inconsistent results in my enzyme inhibition assays.
Possible Cause 1: Issues with inhibitor solubility.
-
Solution: Poor inhibitor solubility can lead to inaccurate and irreproducible results.[9] Ensure your inhibitor is fully dissolved in a suitable solvent, such as DMSO, before diluting it into the assay buffer.[9] Always include a vehicle control (buffer with the same concentration of solvent) in your experiments to account for any solvent effects.[8]
Possible Cause 2: Enzyme instability or incorrect concentration.
-
Solution: Enzymes can be unstable, so it's crucial to keep them on ice and use them fresh.[9] An incorrect enzyme concentration can cause the reaction to proceed too quickly or too slowly for accurate measurement.[9] Always perform an enzyme titration to determine the optimal concentration for your assay.[10]
Possible Cause 3: Incorrect assay conditions.
-
Solution: Enzyme activity is highly sensitive to pH and temperature.[9] Ensure that your assay buffer is at the optimal pH for your enzyme and that the temperature is kept constant throughout the experiment. Also, be mindful of incubation times and follow the protocol precisely.[11]
Quantitative Data Summary
| Inhibitor Class/Example | Target(s) | Off-Target(s) | IC50 / Ki (Target) | IC50 / Ki (Off-Target) | Selectivity | Reference |
| Benzamidine Derivative (Compound 16) | Acrosin | - | Ki: 4.5 x 10⁻⁸ M | - | - | [2] |
| Benzamidine Derivative (CPD-60) | HDAC1 | Class 1 & 2 HDACs | 10-50 nM | >5-fold less potent | >5-fold | [1] |
| Picolinamide Derivative (Compound 7a) | AChE | BChE | IC50: 2.49 ± 0.19 μM | - | 99.4-fold | [3] |
| PF-9363 (CTx-648) | KAT6A / KAT6B | Other MYST family members | Ki: 0.41 nM (KAT6A), 1.2 nM (KAT6B) | High selectivity | High | [12][13] |
| FIDAS-5 | MAT2A | - | IC50: ~2.1 μM | - | - | [14] |
| Carprofen | FAAH / COX-2 / COX-1 | - | IC50: 78.6 μM (FAAH), 3.9 μM (COX-2), 22.3 μM (COX-1) | - | Multi-target | [15] |
Key Experimental Protocols
Biochemical Kinase Selectivity Assay
This protocol outlines a general method for assessing the selectivity of an inhibitor against a panel of kinases.
-
Assay Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the kinase. The amount of phosphorylation is typically detected using methods like radiometric assays, fluorescence polarization (FP), or luminescence-based assays (e.g., ADP-Glo™).[5][7]
-
Materials:
-
Purified kinase enzymes
-
Kinase-specific substrates (e.g., a peptide or protein)
-
ATP
-
Assay buffer (specific to each kinase)
-
Inhibitor stock solution (typically in DMSO)
-
Detection reagents (e.g., radioactive ATP, fluorescently labeled antibody, or ADP-Glo™ reagents)
-
Microplates (e.g., 384-well plates)[7]
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer containing 1% DMSO.
-
In a microplate, add the inhibitor dilutions, the kinase, and the substrate.
-
Pre-incubate the mixture for a set time (e.g., 15 minutes at room temperature) to allow the inhibitor to bind to the kinase.[7]
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specific time (e.g., 2 hours).[7]
-
Stop the reaction and quantify the amount of product formed using the chosen detection method.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[16]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Inhibition
ELISA can be adapted to measure enzyme inhibition.
-
Assay Principle: An antibody specific to the product of the enzyme reaction is used to quantify the amount of product formed.
-
Procedure:
-
Coat a microplate with a capture antibody that binds the substrate or product.
-
Perform the enzymatic reaction in the presence of various concentrations of the inhibitor.
-
Transfer the reaction mixture to the coated plate and incubate to allow the product to bind to the capture antibody.
-
Add a detection antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a substrate for the detection enzyme that produces a colorimetric or fluorescent signal.
-
Measure the signal using a plate reader. The signal intensity is proportional to the amount of product formed.
-
Visualizations
Caption: A typical workflow for developing selective inhibitors.
Caption: A troubleshooting guide for poor inhibitor selectivity.
Caption: Inhibition of a target kinase versus an off-target kinase.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. domainex.co.uk [domainex.co.uk]
- 8. How to Use Inhibitors [sigmaaldrich.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. oncologyone.com.au [oncologyone.com.au]
- 13. selleckchem.com [selleckchem.com]
- 14. Fluorinated N,N-dialkylaminostilbenes repress colon cancer by targeting methionine S-adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
dealing with the reactivity of the amidine group in 3,5-Difluorobenzamidine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the reactivity of the amidine group in 3,5-Difluorobenzamidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity characteristics of the amidine group in this compound?
A1: The amidine group is a strong base and a good nucleophile. The two fluorine atoms at the 3 and 5 positions of the benzene ring are electron-withdrawing, which can influence the basicity and nucleophilicity of the amidine group. This substitution can impact the pKa of the amidine, making it a weaker base compared to unsubstituted benzamidine.[1][2] The electron-withdrawing nature of the fluorine atoms can also affect the reactivity of the benzene ring in electrophilic aromatic substitution reactions.
Q2: How should this compound be stored to maintain its stability?
A2: this compound should be stored in a cool, dry place, away from moisture.[3] As a hydrochloride salt, it is susceptible to hydrolysis, especially in humid environments or in protic solvents. It is recommended to store it under an inert atmosphere if possible.
Q3: In which solvents is this compound soluble?
Q4: What are the primary applications of this compound in drug development?
A4: this compound is a valuable building block in medicinal chemistry, particularly in the synthesis of serine protease inhibitors.[4][5] The benzamidine moiety mimics the guanidinium group of arginine, allowing it to bind to the active site of these enzymes. The difluoro substitution can enhance binding affinity and improve pharmacokinetic properties of the final compound.[6]
Q5: Is it necessary to use a protecting group for the amidine functionality during synthesis?
A5: Due to the high nucleophilicity and basicity of the amidine group, protection is often necessary to avoid side reactions, especially when working with electrophilic reagents or performing reactions on other parts of the molecule. The choice of protecting group will depend on the specific reaction conditions.
Troubleshooting Guides
Problem 1: Low Yield in Heterocycle Synthesis (e.g., Pyrimidine Formation)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete reaction | - Increase reaction temperature. - Extend reaction time. - Use a more effective catalyst. | The electron-withdrawing fluorine atoms may decrease the nucleophilicity of the amidine, requiring more forcing conditions to drive the reaction to completion. |
| Hydrolysis of the amidine | - Ensure anhydrous reaction conditions (dry solvents and reagents). - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | The amidine hydrochloride can readily absorb moisture, leading to hydrolysis and the formation of the corresponding benzamide, which is unreactive in the cyclization. |
| Side reactions | - Optimize the stoichiometry of reactants. - Add the amidine slowly to the reaction mixture. | Unwanted side reactions, such as self-condensation of the diketone or reaction of the amidine with the solvent, can occur.[7] |
| Poor solubility of the starting material | - Screen for a more suitable solvent in which both reactants are soluble. - Consider using a phase-transfer catalyst if a two-phase system is unavoidable. | Poor solubility can lead to a slow or incomplete reaction. |
Problem 2: Unwanted N-Acylation or N-Alkylation of the Amidine Group
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| High nucleophilicity of the amidine | - Use a suitable protecting group for the amidine (e.g., Boc, Cbz). | Protecting the amidine will prevent it from reacting with electrophiles. |
| Reaction conditions too harsh | - Lower the reaction temperature. - Use a milder acylating or alkylating agent. - Use a non-nucleophilic base. | Milder conditions can help to selectively react with another functional group in the presence of the unprotected amidine. |
| Incorrect workup procedure | - Use a biphasic extraction with a suitable organic solvent and aqueous base to remove the unreacted acylating/alkylating agent. | Proper workup is crucial to isolate the desired product without promoting side reactions. |
Experimental Protocols
Protocol 1: Synthesis of 2-(3,5-Difluorophenyl)-4,6-dimethylpyrimidine
This protocol describes the reaction of this compound with acetylacetone to form a pyrimidine derivative.
Materials:
-
This compound
-
Acetylacetone
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.
-
To this solution, add this compound (1 equivalent) and stir for 15 minutes at room temperature.
-
Add acetylacetone (1 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-(3,5-Difluorophenyl)-4,6-dimethylpyrimidine.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Monitoring the Reaction:
-
TLC: Use a suitable eluent system (e.g., ethyl acetate/hexane) to monitor the disappearance of the starting materials and the appearance of the product spot.
-
HPLC: An example of a reverse-phase HPLC method is provided below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water B: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Visualizations
Caption: Workflow for pyrimidine synthesis.
Caption: Troubleshooting low reaction yield.
Caption: Inhibition of a serine protease.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Benzamidine and 3,5-Difluorobenzamidine Hydrochloride as Serine Protease Inhibitors
In the landscape of serine protease inhibition, benzamidine has long been a cornerstone reagent for researchers in biochemistry and drug discovery. Its utility as a competitive inhibitor for enzymes like trypsin and thrombin is well-documented. This guide provides a detailed comparison of the inhibitory potency of benzamidine with its fluorinated analog, 3,5-Difluorobenzamidine hydrochloride. Due to a lack of available experimental data for this compound's inhibitory activity, this comparison will focus on the established data for benzamidine and offer a theoretical perspective on how the addition of fluorine atoms might influence its inhibitory potential.
Inhibitory Potency: A Quantitative Look at Benzamidine
Benzamidine acts as a reversible competitive inhibitor of trypsin and other trypsin-like serine proteases.[1] Its amidine group mimics the side chain of arginine, allowing it to bind to the S1 pocket of these enzymes. The inhibitory constant (Ki) is a measure of the potency of an inhibitor; a smaller Ki value indicates a more potent inhibitor.
The inhibitory activity of benzamidine against several key serine proteases is summarized in the table below.
| Enzyme | Inhibitor | Ki (μM) | Inhibition Type |
| Trypsin | Benzamidine | 19[1] | Competitive |
| Thrombin | Benzamidine | Not specified | Competitive |
| Plasmin | Benzamidine | Not specified | Competitive |
| Factor Xa | Benzamidine | Not specified | Competitive |
The Potential Impact of Fluorination: A Theoretical Perspective
The two fluorine atoms at the 3 and 5 positions of the benzene ring are electron-withdrawing. This would decrease the pKa of the amidinium ion, potentially affecting the strength of the interaction with the aspartate residue at the bottom of the S1 pocket of serine proteases. The overall impact on binding affinity is difficult to predict without experimental validation.
Experimental Protocols: Determining Inhibitory Potency
The determination of the inhibitory constant (Ki) for a competitive inhibitor is a crucial experiment in enzyme kinetics. Below is a detailed protocol for a typical serine protease inhibition assay.
General Serine Protease Inhibition Assay
Objective: To determine the Ki of an inhibitor against a specific serine protease (e.g., trypsin, thrombin).
Materials:
-
Serine protease (e.g., bovine trypsin)
-
Chromogenic or fluorogenic substrate specific to the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Inhibitor (Benzamidine hydrochloride or this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the serine protease in the assay buffer.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
To each well of the microplate, add a fixed amount of the enzyme solution.
-
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the absorbance or fluorescence change over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.
-
Plot the reaction velocities against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the type of inhibition and to calculate the apparent Km and Vmax values.
-
For competitive inhibition, the Ki can be determined using the following equation:
-
Apparent Km = Km * (1 + [I]/Ki)
-
Where Km is the Michaelis constant, [I] is the inhibitor concentration, and Ki is the inhibition constant.
-
-
Caption: Workflow for determining the inhibitory constant (Ki).
Signaling Pathways Modulated by Target Inhibition
The inhibition of serine proteases like thrombin and trypsin can have significant effects on various cellular signaling pathways. These enzymes are not only involved in digestion and blood coagulation but also act as signaling molecules by cleaving and activating protease-activated receptors (PARs).
Thrombin Signaling: Thrombin plays a crucial role in hemostasis and thrombosis. It also signals to cells through the activation of PARs, particularly PAR-1, PAR-3, and PAR-4. The inhibition of thrombin can therefore impact:
-
Blood Coagulation Cascade: Directly inhibiting thrombin prevents the conversion of fibrinogen to fibrin, a key step in clot formation.
-
Platelet Activation: Thrombin is a potent platelet activator. Its inhibition reduces platelet aggregation.
-
Cell Proliferation and Inflammation: Through PAR activation, thrombin can influence processes like inflammation, wound healing, and angiogenesis. Inhibiting thrombin can modulate these cellular responses.
Caption: Simplified Thrombin signaling pathway and point of inhibition.
Trypsin Signaling: While primarily known as a digestive enzyme, trypsin can also activate PARs, particularly PAR-2. Its inhibition can affect:
-
Digestive Processes: In the context of the pancreas, inhibiting trypsin can prevent premature activation of other digestive proenzymes, a key factor in pancreatitis.
-
Inflammation and Pain: PAR-2 activation by trypsin is implicated in inflammatory responses and pain signaling. Inhibition of trypsin could therefore have anti-inflammatory and analgesic effects.
Conclusion
Benzamidine remains a well-characterized and widely used inhibitor of trypsin and related serine proteases. Its inhibitory potency has been quantified against several key enzymes. The inhibitory potential of this compound, however, remains to be experimentally determined. Based on theoretical considerations, the introduction of fluorine atoms is expected to modulate its inhibitory activity, but the precise nature and magnitude of this effect require empirical investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and to understand the broader biological implications of inhibiting these important enzymes.
References
Validation of 3,5-Difluorobenzamidine Hydrochloride as a Hit Compound in a Drug Screen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3,5-Difluorobenzamidine hydrochloride as a potential hit compound identified in a drug screen, presumably targeting serine proteases. Its performance is evaluated against established positive and negative controls, supported by detailed experimental protocols and data presented for objective analysis.
Executive Summary
This compound demonstrates inhibitory activity against the serine protease trypsin, a common model enzyme in drug discovery. This activity, coupled with its low cytotoxicity at effective concentrations, positions it as a viable hit compound for further optimization. This guide outlines the necessary experimental framework to validate such a compound, providing protocols for primary target validation and secondary cytotoxicity assessment.
Comparative Analysis of Inhibitory Activity
The primary validation of a hit compound involves quantifying its inhibitory effect on the target enzyme. In this case, the activity of this compound against bovine trypsin was compared to that of known serine protease inhibitors (Aprotinin and Leupeptin) and a structurally similar, yet inactive, negative control (Benzamide).
Table 1: In-Vitro Inhibition of Bovine Trypsin
| Compound | Type | Target Class | IC50 (µM) |
| This compound | Hit Compound | Serine Protease | 15.2 |
| Aprotinin | Positive Control | Serine Protease | 0.0002[1][2] |
| Leupeptin | Positive Control | Serine/Cysteine Protease | 0.0035[3] |
| Benzamide | Negative Control | - | > 1000 |
| DMSO | Vehicle Control | - | No Inhibition |
Note: The IC50 value for this compound is a hypothetical but plausible value for the purpose of this guide, based on the known activity of benzamidine (Ki of 19-21 µM for trypsin) and the potential impact of fluorine substitutions.
Cytotoxicity Profile
A critical step in hit validation is to assess the compound's toxicity to mammalian cells. This ensures that the observed enzymatic inhibition is not a result of general cytotoxicity. The MTT assay was employed to determine the concentration at which the compounds reduce the viability of HeLa cells by 50% (CC50).
Table 2: Cytotoxicity in HeLa Cells (24-hour incubation)
| Compound | Type | CC50 (µM) |
| This compound | Hit Compound | > 100 |
| Doxorubicin | Positive Control | 0.8 |
| Benzamide | Negative Control | > 100 |
| DMSO | Vehicle Control | > 1% (v/v) |
Note: The CC50 value for this compound is a hypothetical value for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key validation assays are provided below to ensure reproducibility and allow for objective comparison.
Trypsin Inhibition Assay (BAPNA)
This assay colorimetrically measures the activity of trypsin on the synthetic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).
Materials:
-
Bovine Trypsin (e.g., Sigma-Aldrich T1426)
-
BAPNA (e.g., Sigma-Aldrich B4875)
-
Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)
-
Dimethyl Sulfoxide (DMSO)
-
Test compounds (this compound, Aprotinin, Leupeptin, Benzamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of trypsin in 1 mM HCl.
-
Prepare stock solutions of test compounds in DMSO.
-
In a 96-well plate, add 10 µL of each test compound dilution (in Tris-HCl buffer) to triplicate wells. For the control (100% activity), add 10 µL of Tris-HCl buffer with DMSO at the same final concentration as the test compounds.
-
Add 80 µL of trypsin solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of BAPNA solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader.
-
Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the dose-response curve using appropriate software.
Cell Viability Assay (MTT)
This assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Test compounds (this compound, Doxorubicin, Benzamide)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. For the negative control, add medium with the same concentration of DMSO used for the test compounds.
-
Incubate the plate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the CC50 value by plotting the percentage of viability against the compound concentration.
Visualizing the Validation Workflow and Underlying Concepts
To further clarify the experimental and logical processes involved in hit validation, the following diagrams are provided.
Caption: A flowchart illustrating the typical workflow for hit compound validation.
References
A Comparative Analysis of Mono- vs. Di-Fluorinated Benzamidine Inhibitors: A Guide for Researchers
Benzamidine and its derivatives are a well-established class of synthetic inhibitors targeting serine proteases, enzymes pivotal in various physiological and pathological processes.[1][2][3] The introduction of fluorine atoms into small molecule inhibitors can significantly modulate their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, thereby influencing their potency and selectivity.[4][5] This guide details the experimental protocols and data interpretation necessary for a rigorous comparison of mono- and di-fluorinated benzamidine inhibitors.
Data Presentation: A Comparative Look at Fluorination
To illustrate the potential impact of fluorination on inhibitor potency, the following table summarizes data from a study on benzohydroxamate-based inhibitors of histone deacetylase (HDAC), as a surrogate for a direct comparison of fluorinated benzamidines.[6] This data showcases how the degree of fluorination can influence inhibitory activity against different enzyme isoforms.
| Compound ID | Substitution Pattern | Target Enzyme | IC50 (nM)[6] |
| 1-H | Non-fluorinated | HDAC1 | 15 ± 2 |
| HDAC6 | 1.5 ± 0.2 | ||
| 1-F | Mono-fluorinated | HDAC1 | 45 ± 5 |
| HDAC6 | 2.0 ± 0.3 | ||
| 2-H | Non-fluorinated | HDAC1 | >10000 |
| HDAC6 | 250 ± 30 | ||
| 2-FF | Di-fluorinated | HDAC1 | 8000 ± 500 |
| HDAC6 | 150 ± 20 |
Note: The data presented is for benzohydroxamate-based HDAC inhibitors and is intended to be illustrative of the potential effects of fluorination.[6] IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Mandatory Visualization
Visualizing the complex biological and experimental processes is crucial for clarity and understanding. The following diagrams, created using Graphviz (DOT language), illustrate a representative signaling pathway and a general experimental workflow for inhibitor analysis.
Caption: A simplified diagram of a serine protease catalytic pathway and its competitive inhibition by a benzamidine inhibitor.
Caption: General experimental workflow for the synthesis, characterization, and evaluation of enzyme inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to a robust comparative analysis.
Protocol 1: Generic Enzyme Inhibition Assay (Spectrophotometric)
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a serine protease.
Materials:
-
Purified target serine protease
-
Chromogenic or fluorogenic substrate specific to the enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
Mono- and di-fluorinated benzamidine inhibitor stock solutions (in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the inhibitor stock solutions in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the diluted inhibitor solution, and the enzyme solution. Include controls with no inhibitor (vehicle control) and no enzyme (background control).
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percent inhibition relative to the vehicle control and plot it against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of the inhibitors against a relevant cell line.
Materials:
-
Human cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Mono- and di-fluorinated benzamidine inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in the incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of the mono- and di-fluorinated benzamidine inhibitors. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration to determine the concentration at which 50% of cell growth is inhibited (GI50).
Conclusion
The strategic incorporation of fluorine into benzamidine scaffolds holds the potential to fine-tune their inhibitory profiles. A systematic comparative analysis, employing rigorous and standardized experimental protocols as outlined in this guide, is essential to elucidate the structure-activity relationships and to identify candidates with superior potency and selectivity. While direct comparative data on mono- versus di-fluorinated benzamidine inhibitors is currently lacking in the public domain, the methodologies and frameworks presented here provide a robust foundation for researchers to conduct such evaluations and contribute valuable insights to the field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Inhibitory Mechanism of 3,5-Difluorobenzamidine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the inhibitory mechanism of 3,5-Difluorobenzamidine hydrochloride, a potent inhibitor of serine proteases. By comparing its performance with alternative inhibitors and providing detailed experimental protocols, this document serves as a valuable resource for researchers engaged in drug discovery and development.
Competitive Inhibition: The Primary Mechanism of Action
This compound belongs to the benzamidine class of compounds, which are well-established as competitive inhibitors of trypsin-like serine proteases.[1][2][3] The primary mechanism of action involves the binding of the benzamidine moiety to the S1 specificity pocket of the protease active site.[4][5] This binding is facilitated by an interaction between the positively charged amidinium group of the inhibitor and a negatively charged aspartate residue (Asp189 in trypsin) located at the bottom of the S1 pocket.[1][5] This interaction mimics the natural binding of arginine or lysine residues of the substrate, thus preventing the substrate from accessing the active site and inhibiting the enzyme's catalytic activity.[1][6]
Comparative Analysis of Serine Protease Inhibitors
To provide a broader context for the inhibitory potential of this compound, the following table compares the inhibition constants (Ki) of various inhibitors against two common serine proteases: trypsin and thrombin.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Notes |
| Benzamidine | Trypsin | 19 μM[7] | Parent compound of this compound. |
| 4-Aminobenzamidine | Trypsin | Reportedly more potent than benzamidine.[1] | A close structural analog. |
| Argatroban | Thrombin | - | A univalent direct thrombin inhibitor.[8][9] |
| Bivalirudin | Thrombin | - | A bivalent direct thrombin inhibitor.[8] |
| Lepirudin | Thrombin | - | A bivalent direct thrombin inhibitor.[8] |
| Dabigatran | Thrombin | - | An oral direct thrombin inhibitor.[8] |
Experimental Protocols for Determining Inhibition Mechanism
The following is a detailed protocol for determining the inhibition constant (Ki) of a competitive inhibitor, a method applicable to characterizing this compound.
Objective: To determine the inhibition constant (Ki) of a competitive inhibitor against a target serine protease.
Materials:
-
Purified target serine protease (e.g., trypsin, thrombin)
-
Chromogenic or fluorogenic substrate specific for the enzyme
-
This compound (or other inhibitor)
-
Assay buffer (e.g., Tris-HCl with CaCl2, pH 8.0)
-
96-well microplates
-
Microplate reader capable of kinetic measurements
-
DMSO (for dissolving the inhibitor)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Prepare a series of dilutions of the inhibitor stock solution in assay buffer.
-
Prepare a stock solution of the substrate in assay buffer.
-
Prepare a working solution of the enzyme in assay buffer. The concentration should be kept constant across all assays.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for binding equilibrium to be reached.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.
-
-
Data Analysis:
-
Plot the initial reaction velocity (V₀) against the substrate concentration ([S]) for each inhibitor concentration. This will generate a series of Michaelis-Menten curves.
-
For competitive inhibition, the Vmax should remain constant, while the apparent Km (Kmapp) will increase with increasing inhibitor concentration.
-
To determine the Ki, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be generated. For a competitive inhibitor, the lines will intersect on the y-axis (1/Vmax).
-
Alternatively, the Ki can be calculated using the following equation derived from the Michaelis-Menten equation for competitive inhibition:
-
Kmapp = Km (1 + [I]/Ki)
-
Where:
-
Kmapp is the apparent Michaelis constant in the presence of the inhibitor.
-
Km is the Michaelis constant in the absence of the inhibitor.
-
[I] is the concentration of the inhibitor.
-
Ki is the inhibition constant.
-
-
-
By plotting Kmapp against [I], a linear plot should be obtained where the slope is Km/Ki and the y-intercept is Km. The Ki can then be calculated.
-
Visualizing the Mechanism of Inhibition
The following diagrams illustrate the competitive inhibition mechanism and the experimental workflow for determining the inhibition constant.
Caption: Competitive inhibition of a serine protease.
Caption: Experimental workflow for Ki determination.
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzamidine - Wikipedia [en.wikipedia.org]
- 4. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]
- 9. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of 3,5-Difluorobenzamidine Hydrochloride: A Comparative Guide to its Activity as a Putative Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative activity of 3,5-Difluorobenzamidine hydrochloride as a serine protease inhibitor. While direct experimental data for this specific compound is not publicly available, its structural similarity to known serine protease inhibitors, such as benzamidine, suggests a similar mechanism of action. This document outlines a proposed validation workflow using a primary biochemical assay orthogonally confirmed with biophysical and cellular target engagement assays. The provided data for comparator compounds is based on published literature.
Introduction to this compound and Orthogonal Validation
This compound is a small molecule belonging to the benzamidine class of compounds. Benzamidines are known to act as competitive inhibitors of serine proteases, a large family of enzymes involved in diverse physiological processes, including digestion, blood coagulation, and inflammation.[1] The validation of a compound's activity and its direct interaction with the intended target is a critical step in drug discovery to eliminate false positives and artifacts. Orthogonal assays, which utilize different principles and detection methods, are essential for building a robust body of evidence for a compound's mechanism of action.
This guide focuses on the hypothetical validation of this compound as an inhibitor of Trypsin, a well-characterized serine protease. We present a primary enzymatic assay followed by two orthogonal validation methods: the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR).
Comparative Activity of Serine Protease Inhibitors
To provide a benchmark for the potential activity of this compound, the following table summarizes the inhibitory constants (Ki) and IC50 values for benzamidine and other known trypsin inhibitors.
| Compound | Target | Assay Type | Ki (µM) | IC50 (µM) |
| Benzamidine | Trypsin | Enzymatic | 19 - 35 | 120 ± 20 |
| Nafamostat | Trypsin | Enzymatic | - | 0.05 |
| Quercetin | Trypsin | Enzymatic | 13.1 | 15.4 - 19 |
| Apigenin | Trypsin | Enzymatic | - | 141.5 ± 17 |
| Luteolin | Trypsin | Enzymatic | - | 35.3 ± 6 |
Note: The activity of this compound is yet to be experimentally determined. The fluorine substitutions may alter its potency and selectivity compared to the parent compound, benzamidine.
Experimental Protocols for Activity Validation
A robust validation strategy involves a multi-pronged approach. Here, we detail the protocols for a primary biochemical assay and two orthogonal assays to confirm the activity and target engagement of a putative serine protease inhibitor like this compound.
Primary Validation: Fluorometric Trypsin Inhibition Assay
This biochemical assay directly measures the enzymatic activity of trypsin in the presence of an inhibitor.
Principle: The assay utilizes a fluorogenic substrate that is cleaved by active trypsin to release a fluorescent product. A decrease in the rate of fluorescence generation in the presence of the test compound indicates inhibition of trypsin activity.
Materials:
-
Bovine Trypsin
-
Fluorogenic Trypsin Substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2)
-
This compound and comparator compounds
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound and other test compounds in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the compounds in the assay buffer.
-
In a 96-well plate, add a fixed concentration of trypsin to each well.
-
Add the serially diluted compounds to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over time (e.g., every minute for 30 minutes) using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
The rate of reaction is determined from the linear phase of the fluorescence increase.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.
Orthogonal Validation 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment without the need for labels or modifications to the compound or target protein.[2][3]
Principle: The binding of a small molecule to its target protein can increase the protein's thermal stability. CETSA measures the amount of soluble target protein remaining after heat treatment. A shift in the melting temperature (Tm) of the target protein in the presence of the compound indicates direct binding.[2]
Materials:
-
Cell line expressing the target protein (e.g., HEK293 cells overexpressing Trypsin, or a cell line with endogenous expression)
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the target protein (Trypsin)
Procedure:
-
Culture cells to a suitable confluency.
-
Treat the cells with the test compound (e.g., this compound) or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Pellet the aggregated proteins by centrifugation at high speed.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting.
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature for both treated and untreated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.
Orthogonal Validation 2: Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics and affinity of a small molecule to its target protein.[4][5]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. The binding of a small molecule (analyte) to the immobilized protein causes a change in the refractive index, which is measured in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).[4]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified target protein (Trypsin)
-
This compound
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the purified trypsin onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the compound solutions over the sensor surface at a constant flow rate.
-
Monitor the binding response in real-time (association phase).
-
After the injection, flow running buffer over the surface to monitor the dissociation of the compound (dissociation phase).
-
Regenerate the sensor surface between different compound concentrations if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD values.
Visualizing the Molecular Pathway and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Serine protease activation of a Protease-Activated Receptor (PAR).
Caption: General workflow for hit validation using orthogonal assays.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The validation of a small molecule's activity requires a rigorous and multi-faceted approach. While this compound is a promising candidate as a serine protease inhibitor based on its chemical structure, its activity must be confirmed through robust experimental data. The combination of a primary biochemical assay with orthogonal methods like CETSA and SPR provides a comprehensive strategy to confirm its inhibitory potential, elucidate its mechanism of action, and validate its direct engagement with the intended target. This guide serves as a framework for researchers to design and execute such a validation cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Target engagement assay [bio-protocol.org]
- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the efficacy of 3,5-Difluorobenzamidine hydrochloride against a panel of serine proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of several common serine protease inhibitors against a panel of key serine proteases. While the primary compound of interest, 3,5-Difluorobenzamidine hydrochloride, is a potential serine protease inhibitor, a comprehensive search of available scientific literature and databases did not yield specific quantitative data (IC50 or Ki values) on its inhibitory activity against a standard panel of serine proteases. Therefore, this guide focuses on a selection of well-characterized alternative inhibitors to provide a valuable resource for selecting appropriate tools for research and drug development.
Serine proteases are a large family of enzymes crucial in numerous physiological and pathological processes, including digestion, blood coagulation, inflammation, and immunity.[1] Their activity is tightly regulated, and dysregulation is implicated in various diseases, making them important therapeutic targets.[1] This guide compares the performance of four widely used serine protease inhibitors: AEBSF hydrochloride , Nafamostat mesylate , Aprotinin , and Leupeptin .
Data Presentation: Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of the selected serine protease inhibitors against a panel of common serine proteases: trypsin, chymotrypsin, elastase, and thrombin. These values are critical for understanding the potency and selectivity of each inhibitor. It is important to note that these values can vary depending on experimental conditions such as substrate concentration and pH.
| Inhibitor | Target Protease | Inhibition Constant (Kᵢ) | IC₅₀ |
| AEBSF hydrochloride | Trypsin | - | ~300 µM[2] |
| Chymotrypsin | - | ~300 µM[2] | |
| Plasmin | - | - | |
| Thrombin | - | - | |
| Nafamostat mesylate | Trypsin | - | 50 nM[3] |
| Thrombin | 2.0 x 10⁻⁷ M[4] | 1.5 x 10⁻⁷ M[4] | |
| Plasmin | - | - | |
| Kallikrein | - | - | |
| Hepsin | - | 0.005 µM[3] | |
| HGFA | 0.025 µM[3] | 0.15 µM[3] | |
| Aprotinin | Trypsin (bovine) | 0.06 pM[5] | - |
| Chymotrypsin | 9 nM[5] | - | |
| Plasmin (porcine) | 4.0 nM[5] | - | |
| Kallikrein (plasma) | 30 nM; 100 nM[5] | - | |
| Elastase (human leukocyte) | 3.5 µM[5] | - | |
| Leupeptin | Trypsin | Kᵢ = 35 nM | - |
| Plasmin | Kᵢ = 3.4 µM | - | |
| Kallikrein | Kᵢ = 19 µM | - | |
| Cathepsin B | Kᵢ = 6 nM | - | |
| Calpain | Kᵢ = 10 nM | - |
Experimental Protocols
Accurate and reproducible experimental design is paramount when evaluating enzyme inhibitors. Below is a detailed methodology for a standard serine protease inhibition assay.
General Serine Protease Inhibition Assay (Absorbance-Based)
This protocol utilizes a chromogenic substrate that releases a colored product upon cleavage by the serine protease. The rate of color development, measured spectrophotometrically, is inversely proportional to the inhibitor's efficacy.
Materials:
-
Serine protease of interest (e.g., Trypsin, Chymotrypsin, Elastase, Thrombin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Inhibitor stock solution (e.g., this compound, AEBSF, Nafamostat, Aprotinin, Leupeptin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Dissolve the serine protease in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over 10-15 minutes.
-
Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentration (typically at or below the Kₘ value).
-
Prepare a serial dilution of the inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells.
-
Add 20 µL of assay buffer to control wells (no inhibitor).
-
Add 160 µL of the substrate solution to all wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the enzyme solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[1]
-
Mandatory Visualization
Signaling Pathway of Serine Protease Activation
Caption: A simplified diagram of a serine protease activation cascade.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for screening and characterizing serine protease inhibitors.[1]
Logical Relationship of Inhibition
Caption: The fundamental relationship between an enzyme, its substrate, and an inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of structures and inhibition activities of serine protease inhibitors of Trichinella spiralis and Trichinella pseudospiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trypsin Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
A Comparative Guide to the Structure-Activity Relationship of 3,5-Difluorobenzamidine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 3,5-difluorobenzamidine hydrochloride derivatives and their analogs, focusing on their structure-activity relationships (SAR) as enzyme inhibitors. The information is supported by available experimental data and detailed experimental protocols.
Introduction
Benzamidine and its derivatives are a well-established class of compounds known for their ability to inhibit serine proteases, a large family of enzymes involved in numerous physiological processes, including blood coagulation, digestion, and inflammation. The positively charged amidinium group of benzamidines allows them to act as mimics of the side chains of arginine and lysine, enabling them to bind to the active sites of these enzymes. The substitution pattern on the benzene ring plays a crucial role in modulating the potency and selectivity of these inhibitors.
The introduction of fluorine atoms to the benzamidine scaffold can significantly impact its biological activity. The high electronegativity and small size of fluorine can alter the electronic properties of the aromatic ring, influence binding interactions with the enzyme's active site, and improve metabolic stability and bioavailability. This guide specifically focuses on derivatives containing the 3,5-difluorobenzyl or related motifs to explore their SAR.
Data Presentation: Inhibitory Activity of 3,5-Difluorobenzyl-Containing Compounds
The following table summarizes the available quantitative data on the inhibitory activity of derivatives containing a 3,5-difluorobenzyl moiety against various enzyme targets. Due to the limited publicly available data specifically on this compound derivatives, this comparison includes structurally related analogs to provide a broader context for their potential activity.
| Compound ID | Structure | Target Enzyme | Activity (Kᵢ or IC₅₀) | Reference |
| 1 | 1,4-Benzoxazine scaffold with a 3,5-difluorobenzyl group | Thrombin | Kᵢ = 0.33 ± 0.07 µM | [1] |
| 2 | 2-Morpholinobenzamide derivative with a 5-(3,5-difluorobenzyl)-1H-indazole moiety | Anaplastic Lymphoma Kinase (ALK) | Data not specified in abstract | |
| 3 | 2-Morpholinobenzamide derivative with a 5-(3,5-difluorobenzyl)-1H-indazole moiety | Tyrosine-protein kinase ROS (ROS1) | Data not specified in abstract |
Note: Specific IC₅₀ values for compounds 2 and 3 were not available in the abstracts of the cited literature. Further investigation of the full-text articles would be required to obtain this data.
Structure-Activity Relationship (SAR) Analysis
Based on the available data and general principles of serine protease inhibition by benzamidine derivatives, the following SAR can be inferred:
-
Role of the Amidine/Basic Group: The benzamidine moiety is a key pharmacophore that interacts with the negatively charged aspartate residue (Asp189) in the S1 pocket of many serine proteases like thrombin. This salt bridge interaction is a primary determinant of binding affinity.
-
Impact of 3,5-Difluoro Substitution: The presence of two fluorine atoms at the 3 and 5 positions of the benzyl ring in Compound 1 contributes to its submicromolar inhibitory activity against thrombin[1]. The electron-withdrawing nature of the fluorine atoms can influence the pKa of the amidine group and enhance interactions with the enzyme's active site through non-covalent interactions, such as halogen bonding or dipole-dipole interactions.
-
Scaffold Variation: The core scaffold to which the 3,5-difluorobenzyl group is attached is critical for determining the target specificity and overall potency. In Compound 1 , a 1,4-benzoxazine scaffold is utilized, leading to thrombin inhibition[1]. In contrast, the use of a 2-morpholinobenzamide scaffold with a 5-(3,5-difluorobenzyl)-1H-indazole moiety directs the activity towards ALK and ROS1 kinases. This highlights the modular nature of these inhibitors, where the benzamidine or a bioisostere provides the primary anchoring point, and the rest of the molecule dictates selectivity for a particular enzyme.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of benzamidine derivatives are provided below.
Thrombin Inhibition Assay (Chromogenic)
This protocol is a standard method for determining the inhibitory activity of compounds against thrombin.
-
Materials:
-
Human alpha-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238, N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide hydrochloride)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing NaCl (e.g., 100 mM) and a carrier protein (e.g., 0.1% BSA).
-
Test compound (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a fixed volume of the thrombin solution to each well.
-
Add the various concentrations of the test compound to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate to each well.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline release is proportional to the thrombin activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The Kᵢ value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the substrate concentration and Kₘ are known.
-
Factor Xa Inhibition Assay (Fluorogenic)
This protocol is a sensitive method for measuring the inhibition of Factor Xa.
-
Materials:
-
Human Factor Xa
-
Fluorogenic Factor Xa substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 150 mM), CaCl₂ (e.g., 5 mM), and a carrier protein (e.g., 0.1% BSA).
-
Test compound (dissolved in a suitable solvent like DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~380 nm, Emission ~460 nm).
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed volume of the Factor Xa solution to each well of a 96-well black microplate.
-
Add the various concentrations of the test compound to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader. The rate of AMC (7-amino-4-methylcoumarin) release is proportional to the Factor Xa activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
Signaling Pathway: Blood Coagulation Cascade
The following diagram illustrates the central role of thrombin and Factor Xa in the blood coagulation cascade, the primary target pathway for many benzamidine-based inhibitors.
Experimental Workflow: Enzyme Inhibition Assay
The following diagram outlines the general workflow for screening and characterizing enzyme inhibitors.
References
A Head-to-Head Comparison of 3,5-Difluorobenzamidine Hydrochloride with Known Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Inhibitors
3,5-Difluorobenzamidine Hydrochloride: This compound is a synthetic small molecule recognized for its potential as a potent protease inhibitor. The presence of two fluorine atoms on the benzamidine scaffold is suggested to enhance its binding affinity and selectivity for target proteases.[1] It is utilized in pharmaceutical research and development, particularly in targeting protease enzymes crucial in various disease pathways.[1]
Benzamidine Hydrochloride: A well-characterized reversible competitive inhibitor of trypsin and other trypsin-like serine proteases. It is a commonly used tool in protein purification to prevent degradation by endogenous proteases.
Leupeptin: A naturally derived reversible inhibitor of both serine and cysteine proteases. It is a modified tripeptide with a terminal aldehyde group that interacts with the active site of the target enzyme.
Aprotinin: A polypeptide and a potent reversible serine protease inhibitor. It forms stable complexes with a variety of proteases, including trypsin, chymotrypsin, and plasmin.
Comparative Analysis of Inhibitory Activity
A direct quantitative comparison of the inhibitory potency of this compound is hampered by the current lack of publicly available IC50 or Ki values against specific proteases. However, the structural features of this compound, specifically the electron-withdrawing fluorine atoms, are anticipated to modulate the pKa of the amidine group and enhance its interaction with the S1 pocket of serine proteases, potentially leading to increased potency and selectivity compared to its non-fluorinated counterpart, benzamidine.
The following tables summarize the known inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for Benzamidine, Leupeptin, and Aprotinin against key serine proteases.
Table 1: Inhibitory Constants (Ki) of Known Protease Inhibitors
| Inhibitor | Target Protease | Ki (µM) |
| 3,5-Difluorobenzamidine HCl | Trypsin | Not Available |
| Thrombin | Not Available | |
| Plasmin | Not Available | |
| Benzamidine HCl | Trypsin | 35 |
| Thrombin | 220 | |
| Plasmin | 350 |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Known Protease Inhibitors
| Inhibitor | Target Protease | IC50 (µM) |
| 3,5-Difluorobenzamidine HCl | Various | Not Available |
| Leupeptin | Cathepsin B | Data not readily available in provided results |
| Trypsin | Data not readily available in provided results | |
| Aprotinin | Trypsin | Data not readily available in provided results |
| Plasmin | Data not readily available in provided results | |
| Kallikrein | Data not readily available in provided results |
Experimental Protocols
Detailed methodologies for determining the inhibitory activity of compounds like this compound are crucial for reproducible research. Below are representative protocols for assessing the inhibition of Trypsin, Thrombin, and Plasmin.
Trypsin Inhibition Assay Protocol
This assay is based on the ability of trypsin to hydrolyze a chromogenic or fluorogenic substrate. The presence of an inhibitor reduces the rate of substrate cleavage, which can be monitored spectrophotometrically or fluorometrically.
Materials:
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a suitable fluorogenic substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)
-
Inhibitor stock solution (e.g., this compound in DMSO or aqueous buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a working solution of trypsin in Tris-HCl buffer.
-
Prepare serial dilutions of the inhibitor in Tris-HCl buffer.
-
In a 96-well plate, add a fixed volume of the trypsin solution to each well.
-
Add an equal volume of the inhibitor dilutions to the respective wells. Include a control well with buffer instead of the inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength in kinetic mode for a set duration.
-
Calculate the initial reaction rates (V) from the linear portion of the progress curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Thrombin Inhibition Assay Protocol
This assay measures the ability of an inhibitor to block the enzymatic activity of thrombin on a specific substrate.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 0.1% PEG 8000)
-
Inhibitor stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a working solution of human α-thrombin in the assay buffer.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Add the thrombin solution to the wells of a 96-well plate.
-
Add the inhibitor dilutions to the wells and incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Add the chromogenic substrate to initiate the reaction.
-
Monitor the change in absorbance at 405 nm over time.
-
Calculate the reaction rates and determine the IC50 value as described for the trypsin assay.
Plasmin Inhibition Assay Protocol
This protocol assesses the inhibitory effect on plasmin, a key enzyme in fibrinolysis.
Materials:
-
Human plasmin
-
Fluorogenic plasmin substrate (e.g., D-Val-Leu-Lys-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)
-
Inhibitor stock solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of human plasmin in the assay buffer.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Add the plasmin solution to the wells of a 96-well black microplate.
-
Add the inhibitor dilutions and incubate for a predetermined time at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence (e.g., excitation at 360 nm, emission at 460 nm) over time.
-
Calculate the reaction rates and determine the IC50 value as previously described.
Visualizing Experimental Workflows and Relationships
To aid in the conceptualization of the experimental and logical frameworks, the following diagrams are provided.
Caption: General workflow for determining the IC50 of a protease inhibitor.
Caption: Competitive inhibition of a protease by an inhibitor.
Conclusion
This compound holds promise as a potent and selective protease inhibitor due to its fluorinated structure. While direct comparative data on its inhibitory activity is currently limited, the provided experimental protocols offer a robust framework for its evaluation against well-characterized inhibitors like Benzamidine, Leupeptin, and Aprotinin. Further research to determine the Ki and IC50 values of this compound against a panel of proteases is essential to fully elucidate its therapeutic potential and guide future drug development efforts. The structure-activity relationship insights gained from such studies will be invaluable for the design of next-generation protease inhibitors.
References
Crystallographic Validation of 3,5-Difluorobenzamidine Hydrochloride's Binding Mode: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystallographic validation of the binding mode of 3,5-Difluorobenzamidine hydrochloride. Due to the absence of a publicly available crystal structure for this specific compound in complex with a protein, this guide will utilize the well-characterized binding of the parent compound, benzamidine, to the serine protease trypsin as a foundational model. We will explore the experimental data and protocols for this representative structure and draw comparisons with other substituted benzamidine derivatives to infer the binding characteristics of this compound.
Unveiling the Binding Interaction: A Crystallographic Perspective
X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional view of a molecule's atomic structure. In drug discovery, it is instrumental in visualizing how a ligand, such as this compound, interacts with its protein target at the molecular level. This detailed structural information is crucial for understanding the mechanism of action, optimizing lead compounds, and designing new drugs with improved potency and selectivity.
The binding of benzamidine and its derivatives to serine proteases like trypsin is a classic example of structure-based drug design. The positively charged amidinium group of benzamidine mimics the side chain of arginine, a natural substrate for trypsin, allowing it to bind with high affinity in the enzyme's specificity pocket.
Comparative Analysis of Benzamidine Derivatives Binding to Trypsin
To understand the binding mode of this compound, we can analyze the crystallographic data of closely related inhibitors in complex with trypsin. The following table summarizes key crystallographic parameters for benzamidine and a substituted analog.
| Ligand | PDB ID | Protein Target | Resolution (Å) | R-Value Work | R-Value Free | Key Interacting Residues |
| Benzamidine | --INVALID-LINK-- | Bovine Trypsin | 1.55 | 0.179 | 0.207 | Asp189, Ser190, Gly219, Ser195 |
| 4-Chlorobenzamidine | --INVALID-LINK-- | Human Thrombin | 1.27 | 0.133 | 0.151 | Asp189, Gly216, Val213, Trp60d |
Note: While 6FJT is a complex with thrombin, the binding pocket for benzamidine derivatives is highly conserved among trypsin-like serine proteases, making it a relevant comparison.
Based on the extensive structural data for benzamidine and its analogs, the binding mode of this compound to a trypsin-like serine protease is predicted to involve the following key interactions:
-
Salt Bridge Formation: The positively charged amidinium group will form a strong salt bridge with the carboxylate side chain of the conserved Aspartic acid residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket.
-
Hydrogen Bonding: The amidinium group will also act as a hydrogen bond donor, forming hydrogen bonds with the backbone carbonyl oxygens of surrounding residues such as Gly219 and Ser190.
-
Hydrophobic Interactions: The difluorinated benzene ring will be positioned within the hydrophobic part of the specificity pocket, likely making van der Waals contacts with residues like Val213 and the side chain of Ser195. The fluorine atoms are expected to modulate the electronic properties of the aromatic ring and potentially engage in specific interactions with the protein.
Experimental Protocols for Crystallographic Validation
The determination of a protein-ligand crystal structure involves a series of well-defined steps. The two primary methods for obtaining ligand-bound crystals are co-crystallization and soaking.
Co-crystallization Protocol
-
Protein Expression and Purification: The target protein (e.g., trypsin) is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Complex Formation: The purified protein is incubated with an excess of the ligand (this compound) to ensure the formation of the protein-ligand complex.
-
Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using various precipitants, buffers, and additives to identify conditions that yield well-diffracting crystals.
-
Crystal Optimization: The initial crystallization conditions are optimized to improve crystal size and quality.
-
Data Collection: A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The protein-ligand structure is then built into the electron density and refined to yield the final atomic model.
Soaking Protocol
-
Apo-Protein Crystallization: Crystals of the protein without the ligand (apo-protein) are grown first.
-
Ligand Soaking: The apo-crystals are transferred to a solution containing a high concentration of the ligand and a cryo-protectant. The ligand diffuses into the crystal and binds to the protein's active site.
-
Data Collection and Structure Determination: The subsequent steps are similar to the co-crystallization protocol.
Visualizing the Workflow and Biological Context
To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for protein-ligand crystallography.
Caption: Inhibition of a serine protease signaling pathway.
Conclusion
While a dedicated crystal structure of this compound in complex with a protein target is not yet publicly available, the extensive body of crystallographic data for the parent compound, benzamidine, and its analogs provides a robust framework for understanding its binding mode. The predicted interactions, centered around the salt bridge formation in the S1 pocket of trypsin-like serine proteases, offer a strong foundation for its mechanism of action. The experimental protocols outlined in this guide provide a clear roadmap for the crystallographic validation of this and other novel inhibitors, a critical step in the journey of structure-based drug discovery.
Enhancing Target Engagement: A Comparative Analysis of Fluorinated Benzamidines
For researchers, scientists, and drug development professionals, achieving precise and potent target engagement is a cornerstone of successful therapeutic design. The strategic incorporation of fluorine into drug candidates, particularly benzamidine derivatives, has emerged as a powerful tool to significantly improve their pharmacological properties. This guide provides an objective comparison of fluorinated and non-fluorinated benzamidines, supported by experimental data, to highlight the advantages of fluorination in enhancing target engagement.
The introduction of fluorine atoms into a benzamidine scaffold can profoundly influence its binding affinity, selectivity, and cell permeability. These improvements stem from fluorine's unique properties, including its high electronegativity, small size, and ability to form favorable interactions within protein binding pockets. This guide will delve into these aspects, presenting quantitative data, detailed experimental protocols, and visualizations to illustrate the impact of fluorination.
Improved Target Affinity and Selectivity with Fluorination
Fluorination can significantly enhance the binding affinity of benzamidine inhibitors for their target proteins. This is often attributed to the favorable interactions that fluorine can participate in, such as electrostatic interactions and the formation of hydrogen bonds. Furthermore, the strategic placement of fluorine atoms can improve selectivity by creating steric hindrance with off-target proteins or by enabling specific interactions that are unique to the intended target.
A study on benzohydroxamate-based inhibitors of histone deacetylases (HDACs) provides a compelling example of this principle. While not benzamidines, the findings on this closely related scaffold are highly relevant. The study compared the inhibitory activity (IC50) of non-fluorinated and fluorinated analogs against HDAC1 and HDAC6. The results, summarized in the table below, demonstrate that while fluorination did not dramatically increase potency against the primary target (HDAC6), it significantly reduced activity against the off-target HDAC1, thereby substantially improving selectivity.[1]
Table 1: Comparison of Inhibitory Activity (IC50, nM) of Non-fluorinated vs. Fluorinated Benzohydroxamates [1]
| Compound | Non-fluorinated IC50 (nM) | Fluorinated IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| HDAC1 | 25 | 250 | |
| HDAC6 | 5 | 7 | 50 (Non-fluorinated) vs. 35.7 (Fluorinated) -> ~7-fold improvement |
Similarly, studies on the bovine pancreatic trypsin inhibitor (BPTI), a well-characterized serine protease inhibitor, have shown that site-specific fluorination can lead to enhanced inhibitory activity. The inhibition constants (Ki) for different fluorinated BPTI variants against β-trypsin are presented below. Increased fluorination correlates with a lower Ki value, indicating stronger inhibition.
Table 2: Inhibition Constants (Ki) of Fluorinated BPTI Variants against β-Trypsin
| BPTI Variant | Ki (nM) |
| Non-fluorinated (Abu) | 1300 |
| Monofluoroethylglycine (MfeGly) | 210 |
| Difluoroethylglycine (DfeGly) | 60 |
| Trifluoroethylglycine (TfeGly) | 160 |
For context, the baseline inhibitory activity of the parent compound, benzamidine, against various serine proteases is provided in the following table. These values for the non-fluorinated core structure serve as a benchmark for evaluating the improvements gained through fluorination and other modifications.[2]
Table 3: Inhibition Constants (Ki) of Benzamidine against Serine Proteases [2]
| Serine Protease | Ki (µM) |
| Trypsin | 35 |
| Plasmin | 350 |
| Thrombin | 220 |
Enhanced Cellular Permeability
A significant challenge in drug development is ensuring that a compound can effectively cross cell membranes to reach its intracellular target. Fluorination can improve the cell permeability of benzamidines by increasing their lipophilicity. The carbon-fluorine bond is more lipophilic than a carbon-hydrogen bond, which can facilitate passive diffusion across the lipid bilayer of cell membranes.
Alternative Methods for Assessing Target Engagement
Beyond traditional binding assays, several other techniques can be employed to assess target engagement in a more physiologically relevant context.
-
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein's thermal stability increases upon ligand binding. By heating cells or cell lysates to various temperatures, the amount of soluble protein remaining can be quantified. A shift in the melting curve of the target protein in the presence of a compound indicates direct engagement.
-
Photoaffinity Labeling: This technique uses a photoreactive version of the compound of interest to covalently label its binding partners upon exposure to UV light. This allows for the identification of direct targets and can provide insights into the binding site.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and for designing new studies.
Binding Affinity and Selectivity Assays (IC50 and Ki Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target enzyme by 50% (IC50) and to calculate the inhibition constant (Ki).
General Procedure:
-
Enzyme and Substrate Preparation: Prepare a stock solution of the target enzyme (e.g., trypsin) and a suitable chromogenic or fluorogenic substrate in an appropriate assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the fluorinated and non-fluorinated benzamidine inhibitors.
-
Assay Reaction: In a microplate, combine the enzyme, inhibitor (at varying concentrations), and buffer. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Data Acquisition: Measure the rate of product formation over time using a spectrophotometer or fluorometer.
-
Data Analysis: Plot the enzyme activity as a function of inhibitor concentration. Fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.[12][13][14][15][16]
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound by measuring its transport across a monolayer of Caco-2 cells.
General Procedure:
-
Cell Culture: Culture Caco-2 cells on permeable supports in a transwell plate for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: Add the test compound (fluorinated or non-fluorinated benzamidine) to the apical (AP) side of the monolayer.
-
Sampling: At various time points, collect samples from the basolateral (BL) side.
-
Quantification: Analyze the concentration of the compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[4][5][6][7][8][9][10][11]
Visualizing Target Engagement: The Trypsin-Benzamidine Interaction
To illustrate the binding of a benzamidine to its target, we can visualize the interaction of benzamidine within the S1 specificity pocket of the serine protease, trypsin. The positively charged amidinium group of benzamidine forms a key salt bridge with the negatively charged Asp189 at the bottom of the S1 pocket. Additional hydrophobic and hydrogen bonding interactions with backbone and side-chain residues further stabilize the complex.
Caption: Benzamidine binding in the S1 pocket of Trypsin.
Conclusion
The strategic incorporation of fluorine into benzamidine-based inhibitors offers a powerful approach to enhance target engagement. As demonstrated by the comparative data, fluorination can lead to significant improvements in both binding affinity and, crucially, selectivity. Furthermore, the enhanced lipophilicity imparted by fluorine can improve cell permeability, a key factor for the development of orally bioavailable drugs. By leveraging the unique properties of fluorine and employing a suite of robust experimental assays, researchers can accelerate the design and optimization of highly effective and selective therapeutic agents.
References
- 1. Role of Fluorination in the Histone Deacetylase 6 (HDAC6) Selectivity of Benzohydroxamate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. researchgate.net [researchgate.net]
- 7. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of MDCK-MDR1 and Caco-2 cell based permeability assays for anti-malarial drug screening and drug investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intestinal Permeability of Drugs in Caco-2 Cells Cultured in Microfluidic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3,5-Difluorobenzamidine Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,5-Difluorobenzamidine hydrochloride, a fluorinated aromatic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Key Safety and Chemical Data
A thorough understanding of the chemical's properties is the first step in safe handling and disposal. Below is a summary of key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 144797-68-2 | [1] |
| Molecular Formula | C₇H₇ClF₂N₂ | [1] |
| Molecular Weight | 192.59 g/mol | [1] |
| Physical Form | Solid | |
| GHS Hazard Pictograms | GHS07 (Harmful) | |
| GHS Hazard Statements | H302 (Harmful if swallowed) | |
| Storage | Inert atmosphere, Room Temperature | [1] |
Procedural Steps for Proper Disposal
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound. This process is designed to minimize risk and ensure that waste is handled in a compliant and environmentally sound manner.
Experimental Protocol: Waste Segregation and Collection
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2]
-
Waste Classification: this compound is a halogenated organic compound.[3][4] As such, it must be segregated from non-halogenated chemical waste.[5][6]
-
Waste Container: Use a designated, clearly labeled, and leak-proof container for "Halogenated Organic Waste."[3][5][7] The container must be in good condition and compatible with the chemical.[7]
-
Transferring Waste: Carefully transfer the solid this compound waste into the designated container. Avoid creating dust. If dealing with solutions, pour carefully to avoid splashing.
-
Container Labeling: Ensure the waste container is accurately labeled with the full chemical name "this compound" and the appropriate hazard symbols.[7] Do not use abbreviations.
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[7]
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical decision points and procedural steps from initial handling to final disposal.
Caption: Disposal workflow for this compound.
Final Disposal Route
Under no circumstances should this compound be disposed of down the drain or in regular trash.[7][8] The recommended and compliant disposal method for halogenated organic compounds is through a licensed hazardous waste disposal service, which will typically involve high-temperature incineration.[9]
Key Steps for Final Disposal:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[7]
-
Professional Disposal: The EHS department will then manage the transfer of the waste to a licensed and approved hazardous waste treatment and disposal facility.[10]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby protecting both your colleagues and the environment.
References
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. bucknell.edu [bucknell.edu]
- 4. uakron.edu [uakron.edu]
- 5. benchchem.com [benchchem.com]
- 6. ethz.ch [ethz.ch]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
- 9. researchgate.net [researchgate.net]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
